Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNMJLKCONRGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353273 | |
| Record name | Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89901-03-1 | |
| Record name | Methyl 4′-bromo[1,1′-biphenyl]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89901-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate CAS number 89901-03-1
CAS Number: 89901-03-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a key intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic data, and potential applications, with a focus on experimental protocols and data presentation for the scientific community.
Chemical and Physical Properties
This compound is a biphenyl derivative characterized by a bromo substituent on one phenyl ring and a methyl carboxylate group on the other.[1][2] This structure makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89901-03-1 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 146-148 °C | |
| Boiling Point | 382.7 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
General Suzuki-Miyaura Coupling Protocol
This protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methods.
Reactants:
-
Methyl 4-bromobenzoate (1.0 eq)
-
4-Bromophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a round-bottom flask, add Methyl 4-bromobenzoate, 4-bromophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added to the flask.
-
The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for the synthesis of this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ 7.0-8.2 ppm), Methyl protons (δ ~3.9 ppm) |
| ¹³C NMR | Aromatic carbons (δ 120-145 ppm), Ester carbonyl carbon (δ ~166 ppm), Methyl carbon (δ ~52 ppm) |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 290/292 (due to bromine isotopes) |
Applications in Research and Drug Development
Biphenyl derivatives are a common structural motif in many biologically active compounds and functional materials. This compound serves as a valuable intermediate for the synthesis of more complex molecules. A closely related compound, Methyl 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylate, is a key intermediate in the synthesis of the antihypertensive drug Telmisartan.[3][4] This highlights the potential of the target compound as a precursor in pharmaceutical synthesis.
The bromine atom provides a reactive handle for further functionalization via various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of libraries of compounds for biological screening.
Potential Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies on the biological activity and associated signaling pathways of this compound. However, the biphenyl scaffold is present in many compounds that exhibit a wide range of biological activities, including as enzyme inhibitors and receptor antagonists.
Given its structural similarity to intermediates used in the synthesis of angiotensin II receptor blockers, it is plausible that derivatives of this compound could be explored for similar activities. Further research, including biological screening and cytotoxicity assays, is necessary to elucidate its specific biological effects.
Diagram 2: Hypothetical Role in Drug Discovery
Caption: A logical flow from the core compound to a potential drug candidate.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents and functional materials. Its utility is primarily derived from the presence of two distinct functional groups on the biphenyl scaffold, allowing for selective and diverse chemical modifications. While specific biological data for this compound is limited, its structural relationship to known pharmaceutical intermediates suggests that it is a promising starting point for further research and development. This guide provides a foundational understanding for researchers and scientists working with this compound.
References
physical properties of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
An In-depth Technical Guide to the Physical Properties of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a biphenyl derivative with applications in organic synthesis. The information presented is intended for researchers, scientists, and professionals in drug development and related fields.
Core Physical and Chemical Properties
This compound is a solid, white to off-white compound.[1][2] It is slightly soluble in water.[1] The compound is primarily used in the design, synthesis, and biological evaluation of novel nonsteroidal farnesoid X receptor (FXR) antagonists.[1]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₂ | [2][3][4] |
| Molecular Weight | 291.14 g/mol | [2][3][4] |
| Melting Point | 146-148 °C | [1][2] |
| Boiling Point | 382.7 ± 25.0 °C (Predicted) | [1][2] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Water Solubility | Slightly soluble | [1] |
| CAS Number | 89901-03-1 | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following chemical shifts have been reported in CDCl₃:
-
δ 8.10 (d, 2H, J = 9.0 Hz)
-
δ 7.62 (d, 2H, J = 9.0 Hz)
-
δ 7.59 (d, 2H, ...) [1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Carbon-13 NMR data is also available for this compound, providing insights into the carbon skeleton.[3]
Mass Spectrometry (MS)
Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. The NIST library contains mass spectrometry data for this compound, with prominent m/z peaks noted.[3]
Experimental Protocols
The following are generalized experimental protocols for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded. This is a key indicator of the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400.[5] A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[5]
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) can be obtained from an instrument like a JEOL JMS-700 (ESI).[5] This technique provides the exact mass of the molecule, which helps in confirming its elemental composition.
Synthesis and Characterization Workflow
The synthesis of this compound is commonly achieved through a Suzuki coupling reaction.[1] The general workflow for its synthesis and characterization is outlined below.
Caption: General workflow for the synthesis and characterization of this compound.
Logical Relationship in Suzuki Coupling
The Suzuki coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. The logical relationship between the reactants and the product in the synthesis of this compound is illustrated below.
Caption: Logical relationship of reactants in the Suzuki coupling synthesis of the target compound.
Safety and Handling
This compound is classified as an irritant.[1] It is also considered very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored at room temperature.[1][2]
References
- 1. This compound CAS#: 89901-03-1 [m.chemicalbook.com]
- 2. 89901-03-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester | C14H11BrO2 | CID 737627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide on the Spectral Data of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a biphenyl derivative of interest in organic synthesis and medicinal chemistry. This document compiles available spectral data, outlines a probable synthetic route, and provides detailed experimental protocols for the characterization of this compound.
Compound Overview
This compound is a biaryl compound featuring a bromine substituent on one phenyl ring and a methyl carboxylate group on the other. This structure makes it a valuable intermediate for the synthesis of more complex molecules through cross-coupling reactions and other functional group transformations.
Chemical Structure:
Molecular Formula: C₁₄H₁₁BrO₂[1][2]
Molecular Weight: 291.14 g/mol [1][2]
Spectral Data
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for determining the molecular weight and fragmentation pattern of organic compounds.
Table 1: Mass Spectrometry Data for this compound
| Fragment Ion (m/z) | Interpretation |
| 292/290 | Molecular ion peak [M]⁺, showing isotopic pattern for Bromine |
| 261/259 | Loss of -OCH₃ group |
| 233/231 | Loss of -COOCH₃ group |
| 152 | Biphenyl fragment |
Data is predicted based on typical fragmentation patterns and a NIST Mass Spectrometry Data Center entry for a related compound. A full experimental spectrum is not publicly available.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The expected chemical shifts are based on the analysis of analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~7.65 | Doublet | 2H | Aromatic protons meta to the ester group |
| ~7.58 | Doublet | 2H | Aromatic protons ortho to the bromine atom |
| ~7.48 | Doublet | 2H | Aromatic protons meta to the bromine atom |
| 3.94 | Singlet | 3H | Methyl ester protons (-OCH₃) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.8 | Carbonyl carbon (-COO-) |
| ~144.5 | Quaternary carbon attached to the ester group |
| ~139.5 | Quaternary carbon attached to the bromine atom |
| ~132.0 | Aromatic CH meta to the bromine atom |
| ~130.2 | Aromatic CH ortho to the ester group |
| ~128.8 | Aromatic CH ortho to the bromine atom |
| ~127.2 | Aromatic CH meta to the ester group |
| ~122.0 | Quaternary carbon attached to the other ring |
| ~52.3 | Methyl ester carbon (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl group) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | Aromatic C=C ring stretches |
| ~1280, ~1100 | Strong | C-O stretch (ester) |
| ~1070 | Strong | C-Br stretch |
| ~840 | Strong | para-disubstituted benzene C-H bend |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.
Synthesis Protocol: Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds between aryl groups.
Reaction Scheme:
Materials:
-
4-Bromophenylboronic acid
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromophenylboronic acid (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectral Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary to observe all carbon signals, especially quaternary carbons.
Mass Spectrometry (MS):
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system. The mass spectrum will be recorded as the compound elutes from the GC column.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectral characterization of the target compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. This compound is of significant interest in medicinal chemistry and materials science, making a thorough understanding of its structural characterization essential. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the molecule's structure with corresponding NMR assignments.
Chemical Structure and NMR Assignments
The structure of this compound consists of two phenyl rings linked together, with a methyl ester group at the 4-position of one ring and a bromine atom at the 4'-position of the other. This substitution pattern gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, which are crucial for its identification and purity assessment.
Below is a diagram illustrating the chemical structure and the numbering convention used for the assignment of NMR signals.
Caption: Chemical structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | ~8.12 | d | ~8.5 | 2H |
| H-3, H-5 | ~7.65 | d | ~8.5 | 2H |
| H-2', H-6' | ~7.50 | d | ~8.5 | 2H |
| H-3', H-5' | ~7.60 | d | ~8.5 | 2H |
| -OCH₃ | ~3.95 | s | - | 3H |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for each carbon atom of this compound in CDCl₃ are summarized below.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~167.0 |
| C-4 | ~145.5 |
| C-1' | ~139.9 |
| C-1 | ~130.3 |
| C-3', C-5' | ~132.1 |
| C-2, C-6 | ~130.1 |
| C-2', C-6' | ~128.8 |
| C-3, C-5 | ~127.2 |
| C-4' | ~122.5 |
| -OCH₃ | ~52.2 |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows.[1][2]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument and Parameters:
-
The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure good signal dispersion.[1][2]
-
For ¹H NMR:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
The acquisition time should be set to at least 3-4 seconds.
-
A relaxation delay of 1-2 seconds is recommended.
-
Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a pulse angle of 30 degrees.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
The acquisition time should be around 1-2 seconds.
-
A relaxation delay of 2 seconds is generally adequate.
-
A significantly larger number of scans (e.g., 1024 or more) is usually required to achieve a satisfactory signal-to-noise ratio for ¹³C NMR.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual solvent signal (CDCl₃) to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of the protons.
Logical Workflow for Spectral Analysis
The process of analyzing the NMR spectra to confirm the structure of this compound follows a logical workflow.
Caption: Workflow for NMR spectral analysis and structure confirmation.
This guide provides the essential information for the NMR-based characterization of this compound. By following the outlined experimental protocols and utilizing the provided spectral data as a reference, researchers can confidently identify and analyze this important chemical compound.
References
In-Depth Technical Guide: Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biphenyl derivative with the molecular formula C14H11BrO2, identified as methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. Biphenyl and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and biological properties. Derivatives of biphenyl carboxylic acids have been investigated for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents. This document details the physicochemical properties, synthesis, and potential biological relevance of this compound, offering valuable information for professionals in research and drug development.
While the molecular formula C14H11BrO2 can represent several isomers, this guide focuses on this compound due to its relevance in synthetic chemistry and potential pharmacological applications. Other isomers include (4-bromophenyl)methyl benzoate, 2-[4-(bromomethyl)phenyl]benzoic acid, and methyl 3-(4-bromophenyl)benzoate.
Chemical Identity and Physicochemical Properties
The IUPAC name for the primary compound of interest is methyl 4-(4-bromophenyl)benzoate .[1] It is also commonly referred to as this compound.
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C14H11BrO2 | [1][2] |
| Molecular Weight | 291.14 g/mol | [1] |
| CAS Number | 89901-03-1 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 146-148°C | [2] |
| Boiling Point | 382.7 ± 25.0 °C (Predicted) | [2] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | Slightly soluble in water | [2] |
| Storage Temperature | Room temperature | [2] |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through a Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Suzuki Coupling Reaction for this compound
Objective: To synthesize this compound from methyl 4-iodobenzoate and 4-bromophenylboronic acid.
Materials:
-
Methyl 4-iodobenzoate
-
4-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Toluene
-
Ethanol
-
4.0 M aqueous sodium carbonate (Na2CO3) solution
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO4)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-iodobenzoate (9.38 g, 35.8 mmol) and 4-bromophenylboronic acid (7.18 g, 35.8 mmol) in a solvent mixture of toluene (180 mL) and ethanol (100 mL), add tetrakis(triphenylphosphine)palladium(0) (2.07 g, 1.79 mmol).
-
To this clarified solution, add 30 mL of 4.0 M aqueous sodium carbonate.
-
Reflux the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (300 mL).
-
Wash the organic layer sequentially with water (2 x 300 mL), saturated aqueous sodium bicarbonate solution (2 x 300 mL), and saturated aqueous sodium chloride solution.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using a 7% ethyl acetate-heptane mixture as the eluent.
-
The final product, this compound, is obtained as a white solid (7.8 g, 78% yield).[2]
Biological Activity and Potential Applications
Biphenyl derivatives are known to exhibit a wide range of biological activities. While specific in-depth studies on the biological effects of this compound are not extensively documented in the public domain, it has been identified as a compound used in the design and synthesis of novel nonsteroidal farnesoid X receptor (FXR) antagonists.
Farnesoid X Receptor (FXR) Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[3] It is activated by bile acids. The activation of FXR leads to the transcription of genes that control these metabolic pathways. An FXR antagonist would block or inhibit the normal activity of this receptor. This could have significant implications for the treatment of various metabolic diseases.
The mechanism of action of an FXR antagonist, such as potentially novel compounds derived from this compound, would involve binding to the FXR and preventing its activation by natural ligands (bile acids). This would, in turn, inhibit the downstream signaling cascade.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound via a Suzuki coupling reaction.
Caption: Suzuki coupling synthesis of this compound.
Farnesoid X Receptor (FXR) Antagonist Mechanism of Action
This diagram illustrates the logical relationship of how an FXR antagonist interferes with the FXR signaling pathway.
Caption: How an FXR antagonist blocks the signaling pathway.
References
An In-depth Technical Guide to Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
This technical guide provides comprehensive information on Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and related fields, offering detailed data on its chemical properties, synthesis, and characterization.
Core Compound Data
This compound is a biphenyl derivative characterized by a bromo substituent on one phenyl ring and a methyl carboxylate group on the other. This structure makes it a valuable building block in the synthesis of more complex molecules.
| Identifier | Value | Source |
| Molecular Formula | C14H11BrO2 | PubChem[1], SCBT[2] |
| Molecular Weight | 291.14 g/mol | PubChem[1], SCBT[2] |
| IUPAC Name | methyl 4-(4-bromophenyl)benzoate | PubChem[1] |
| CAS Number | 89901-03-1 | SCBT[2] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | PubChem[1] |
| InChI | InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | PubChem[1] |
| InChIKey | JHNMJLKCONRGMK-UHFFFAOYSA-N | PubChem[1] |
Experimental Protocols
The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon single bond between an organoboron species and an organohalide.[3]
Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biphenyl compound, which is analogous to the synthesis of this compound. The key principle involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[4]
Materials:
-
Aryl Halide (e.g., 4-bromobenzoate derivative)
-
Arylboronic Acid (e.g., 4-bromophenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)
-
Base (e.g., K2CO3, K3PO4)
-
Solvent (e.g., Toluene, 1,4-Dioxane, and water mixture)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.1-1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., 5 mol % Pd(PPh3)4).[5]
-
Evacuate the flask and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to a temperature of 70-90°C and stir vigorously for several hours (typically 4-22 hours).[4][5]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the pure this compound.[6]
Reaction Pathway and Workflow
The following diagrams illustrate the Suzuki-Miyaura coupling reaction pathway and a general experimental workflow for the synthesis and purification of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for synthesis and purification.
References
Navigating the Solubility Landscape of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a key intermediate in the synthesis of various organic compounds, most notably the angiotensin II receptor antagonist, Telmisartan. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, detailed experimental protocols for its solubility determination, and illustrates its role in significant synthetic pathways.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential before delving into its solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁BrO₂ | |
| Molecular Weight | 291.14 g/mol | |
| Melting Point | 146-148°C | [1] |
| Boiling Point (Predicted) | 382.7 ± 25.0 °C | [1] |
| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [1] |
| Appearance | White solid | [1] |
Solubility Characteristics
Qualitative Solubility Assessment:
-
Soluble in: Common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Its solubility is likely to be moderate to high in these solvents.
-
Slightly Soluble to Insoluble in: Nonpolar solvents like hexanes and non-polar aprotic solvents.
-
Insoluble in: Water.
For drug development and process chemistry, a precise quantitative understanding of solubility is critical. The following section details a robust experimental protocol for determining the thermodynamic solubility of this compound.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This protocol can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, water)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
To each vial, add a known volume of a selected solvent.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker.
-
Maintain a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, cease shaking and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectroscopy method.
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
-
Role in Synthetic Pathways
This compound is a crucial building block in organic synthesis. One of its most prominent applications is in the synthesis of the antihypertensive drug, Telmisartan.
References
A Technical Guide to the Safety, Hazards, and Handling of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, hazards, and handling protocols for Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate (CAS No. 89901-03-1). It is intended to serve as a technical resource for laboratory personnel and professionals in the field of drug development and chemical research. Adherence to these guidelines is critical to ensure personal safety and environmental protection.
Chemical and Physical Properties
This compound is a biphenyl derivative utilized in chemical synthesis, including the design of novel nonsteroidal farnesoid X receptor (FXR) antagonists.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89901-03-1 | [2][3][4][5] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [2][3][4][5] |
| Molecular Weight | 291.14 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 146-148°C | [1][3] |
| Boiling Point | 382.7 ± 25.0 °C (Predicted) | [1][3] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Water Solubility | Slightly soluble in water | [1] |
| Synonyms | methyl 4-(4-bromophenyl)benzoate, [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester | [2][6] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are serious eye damage and high toxicity to aquatic life with long-lasting effects.[2][4]
| Hazard Classification | GHS Information | Source(s) |
| Pictograms | Corrosion, Environmental Hazard | [2][4] |
| Signal Word | Danger | [2][4] |
| Hazard Statements | H318: Causes serious eye damage. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | [2][4] |
| Hazard Classes | Eye Damage/Irritation (Category 1) Acute Aquatic Hazard (Category 1) Chronic Aquatic Hazard (Category 1) | [2] |
Precautionary Statements are crucial for safe handling and are summarized in the table below.
| Code | Precautionary Statement | Source(s) |
| P273 | Avoid release to the environment. | [2][4][7] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [2][4][8][9] |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| P317 | Get medical help. | [2][7] |
| P391 | Collect spillage. | [2][7] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][8][9] |
Safe Handling and Storage Protocols
Proper handling and storage are essential to mitigate the risks associated with this chemical.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[10][11][12]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[9][10][11][12]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. If dust is generated or ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator should be used.[10]
General Hygiene:
-
Wash hands thoroughly after handling the compound.[8][9][10]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8][9][13]
-
Keep away from incompatible materials such as strong oxidizing agents.[10][11][12]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures:
-
Eye Contact: This is the most critical hazard. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][10] The H318 classification indicates a risk of serious, permanent damage.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[10][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][9][10]
-
Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and call a physician or poison control center immediately.[10][11]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[7][11][14]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[10][11][12]
-
Protective Gear: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[10][11][12]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Section 3.[8]
-
Environmental Precautions: Prevent the chemical from entering drains, surface water, or the soil.[8][9][10] It is very toxic to aquatic life.[2][11]
-
Containment and Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place it into a suitable, labeled, and closed container for disposal.[8][10]
Experimental Protocols for Safety Assessment
While specific experimental safety and toxicology studies for this compound are not detailed in publicly available literature, the hazards identified (e.g., serious eye damage, aquatic toxicity) are determined through standardized testing protocols, typically following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
General Methodologies for Hazard Determination:
-
Serious Eye Damage/Irritation (cf. OECD Test Guideline 405): This type of study typically involves applying the test substance to the eye of an experimental animal (historically, the rabbit) and observing for effects on the cornea, iris, and conjunctiva. The persistence and severity of the observed lesions determine the classification. A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage in the eye or serious physical decay of vision.
-
Acute Aquatic Toxicity (cf. OECD Test Guideline 203): To assess toxicity to fish, a study like the Fish Acute Toxicity Test is performed. Fish are exposed to the chemical at various concentrations for a set period (e.g., 96 hours). The concentration that is lethal to 50% of the test population (LC₅₀) is determined. A low LC₅₀ value indicates high toxicity, leading to an "Acute 1" classification.
-
Data Analysis: The results from these standardized tests are then compared against the classification criteria set forth by GHS to assign the appropriate hazard statements and pictograms.
Conclusion
This compound is a valuable research chemical that presents significant, manageable hazards. The primary risks are severe and potentially irreversible eye damage and high toxicity to aquatic ecosystems. All personnel must rigorously follow the handling, storage, and emergency procedures outlined in this guide and the substance's specific Safety Data Sheet (SDS). By employing appropriate engineering controls, personal protective equipment, and safe work practices, the risks associated with this compound can be effectively controlled.
References
- 1. This compound CAS#: 89901-03-1 [m.chemicalbook.com]
- 2. [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester | C14H11BrO2 | CID 737627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 89901-03-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 89901-03-1|Methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C14H11BrO2) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. kmpharma.in [kmpharma.in]
A Comprehensive Guide to the Fundamental Synthesis of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Substituted biphenyls are a cornerstone of modern organic synthesis, appearing as critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The controlled synthesis of these compounds, often with specific substitution patterns and stereochemistry, is paramount for the advancement of these fields. This technical guide provides an in-depth exploration of the core, fundamental routes for the synthesis of substituted biphenyls, offering detailed experimental protocols, comparative data, and visual representations of key reaction pathways.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Biphenyl Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and they represent the most versatile and widely employed methods for constructing the biphenyl scaffold. These reactions generally offer high yields, excellent functional group tolerance, and predictable stereochemical outcomes.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most prominent method for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[1] The reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester, catalyzed by a palladium(0) complex in the presence of a base.[2][3]
General Reaction Scheme:
Ar-X + Ar'-B(OR)₂ --(Pd catalyst, Base)--> Ar-Ar'
Where X = I, Br, Cl, OTf and B(OR)₂ = B(OH)₂, B(OPr)₂, etc.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a round-bottom flask, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-methylbiphenyl.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | MW | 0.5-1.5 | ~90 | [1] |
| 4-Bromoanisole | Phenylboronic acid | Pd(II)-NaY (0.025) | Na₂CO₃ | DMF/H₂O | RT | 1 | >95 | |
| Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 70-98 | [4] |
| 2-Bromophenylamides | 1-Naphthaleneboronic acid | Pd₂(dba)₃ (5) / L7 (6) | K₃PO₄ | THF | 50 | 72 | up to 99 | [5] |
The Negishi Coupling
The Negishi coupling is a powerful and versatile cross-coupling reaction that utilizes organozinc reagents as the nucleophilic partner.[6] It is particularly advantageous for its high reactivity, functional group tolerance, and the ability to couple sp², sp³, and sp hybridized carbon atoms.[6][7]
General Reaction Scheme:
Ar-X + Ar'-ZnX' --(Pd or Ni catalyst)--> Ar-Ar'
Where X = I, Br, Cl, OTf and X' = Cl, Br, I
Caption: A generalized experimental workflow for Negishi cross-coupling.
-
Reaction Setup: An oven-dried, resealable Schlenk tube containing a magnetic stir bar is capped with a rubber septum and then evacuated and backfilled with argon (repeated three times).
-
Reagent Addition: The palladium precatalyst and the aryl halide are added to the Schlenk tube.
-
Solvent and Organozinc Addition: Anhydrous solvent (e.g., THF) is added, followed by the dropwise addition of the arylzinc chloride solution.
-
Reaction: The Schlenk tube is sealed and the reaction mixture is placed in a preheated oil bath (typically 70-100 °C) and stirred until the aryl halide is consumed, as monitored by GC analysis.
-
Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), concentrated under reduced pressure, and the crude material is purified by flash chromatography on silica gel.
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Chlorides | Arylzinc Chlorides | 0.1 - 1 | RuPhos (L1) | THF | 70 | >90 | [8] |
| Heteroaryl Halides | Heteroarylzinc Reagents | 0.025 - 0.05 | XPhos (L3) | THF | RT | 75-98 | [8] |
| o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh₃)₄ | PPh₃ | THF | Reflux | 70 | [6] |
| Alkyl Iodides | Arylzinc reagents | Pd₂(dba)₃ (2) / PCyp₃ (8) | PCyp₃ | THF/NMP | 80 | 70-85 | [9] |
Copper-Mediated Synthesis: The Ullmann Reaction
The Ullmann reaction is a classic method for the synthesis of symmetric biphenyls, involving the copper-mediated coupling of two aryl halide molecules.[10] While traditional Ullmann conditions require high temperatures and stoichiometric copper, modern variations have been developed that utilize catalytic amounts of copper, often with ligands, under milder conditions.[11][12]
General Reaction Scheme:
2 Ar-X --(Cu)--> Ar-Ar
Where X = I, Br, Cl
Caption: Variants and conditions of the Ullmann biphenyl synthesis.
-
Reaction Setup: 2-Iodonitrobenzene (2.5 g, ~10 mmol) is added to a copper vial charged with a copper ball-bearing.
-
Reaction: The vial is subjected to high-speed ball milling overnight.
-
Purification: The resulting solid is recrystallized from hot ethanol to afford bright yellow needle crystals of 2,2'-dinitrobiphenyl.
| Aryl Halide | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 2-Iodonitrobenzene | Copper vial/ball | High-Speed Ball Milling | 97 | [13] |
| 2,3-Dichloronitrobenzene | Copper vial/ball | High-Speed Ball Milling | 88 | [13] |
| 3-Iodotoluene | Activated Copper | DMF | 45-60 | [14] |
| 3-Bromotoluene | Mg, CuCl₂ | Diethyl ether, reflux | 62 | [14] |
Radical-Mediated Arylation: The Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds via a diazonium salt intermediate, forming an aryl radical which then attacks another aromatic ring.[15] While it offers a broad scope for both the diazonium and arene components, the original procedure often suffers from low yields (typically less than 40%) due to side reactions of the diazonium salt.[15][16]
General Reaction Scheme:
Ar-N₂⁺X⁻ + Ar'-H --(Base)--> Ar-Ar' + N₂ + HX
This reaction is illustrative of the general principle.
-
Diazotization: 4-Bromoaniline is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Coupling: The cold diazonium salt solution is then added to an excess of the second arene (in this case, benzene) in the presence of a base (e.g., sodium hydroxide or sodium acetate).
-
Reaction: The mixture is stirred, often with warming, to facilitate the decomposition of the diazonium salt and the subsequent radical arylation.
-
Workup and Purification: The reaction mixture is worked up by separating the organic and aqueous layers. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by distillation or recrystallization.
| Diazonium Salt from | Arene | Conditions | Yield (%) | Reference |
| 4-Bromoaniline | Benzene | Original procedure | < 40 | [15] |
| Aryl Diazotates | Anilines | Aqueous NaOH | Moderate to Good | [17][18] |
| 3-Nitrobenzenediazonium chloride | Nitrobenzene | Sodium acetate | Mixture of isomers | [19] |
Synthesis of Axially Chiral Biphenyls
A significant area of biphenyl synthesis is dedicated to the creation of axially chiral biphenyls, or atropisomers. These molecules are chiral due to restricted rotation around the single bond connecting the two aryl rings, which is typically caused by bulky ortho substituents. Enantioselective synthesis of these compounds is crucial for their application as chiral ligands and in pharmaceuticals. Asymmetric Suzuki-Miyaura coupling is a prominent method for achieving this.[5][10][20]
-
Reaction Setup: In a glovebox, an oven-dried sealing tube is charged with the bromoarylamide (0.2 mmol), Pd₂(dba)₃ (0.005 mmol, 5 mol% Pd), a chiral ligand (e.g., L7, 0.012 mmol, 6 mol%), the arylboronic acid (0.4 mmol), and K₃PO₄ (0.6 mmol).
-
Solvent Addition: 2 mL of dry THF is added.
-
Reaction: The tube is sealed and the reaction is carried out at 50 °C for 72 hours.
-
Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and water is added. The product is then extracted with an organic solvent.
-
Purification and Analysis: The product is purified by chromatography and the enantiomeric excess (ee) is determined by chiral HPLC.
| Aryl Halide | Boronic Acid | Ligand | Yield (%) | ee (%) | Reference |
| 3-Methyl-2-bromophenylamides | 1-Naphthaleneboronic acids | L7 | up to 99 | up to 88 | [5] |
| 2-Bromophenylphosphonates | o-Tolylboronic acid | Binaphthyl-based phosphine | up to 95 | up to 92 | [10] |
| 2-Iodo-6-methoxyphenol | 2,6-Dimethylphenylboronic acid | (R)-sSPhos | 95 | 96 | [20] |
Conclusion
The synthesis of substituted biphenyls is a mature yet continually evolving field. While palladium-catalyzed methods, particularly the Suzuki-Miyaura coupling, offer the most general and efficient routes with broad functional group tolerance, classical methods like the Ullmann and Gomberg-Bachmann reactions still hold relevance, especially for specific substrate classes or when exploring alternative synthetic strategies. The ability to control stereochemistry, leading to the synthesis of axially chiral biphenyls, further expands the synthetic chemist's toolbox. The choice of a specific synthetic route will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance for specific functional groups. This guide provides the fundamental knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize a wide range of substituted biphenyls for their scientific endeavors.
References
- 1. “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students | Educación Química [elsevier.es]
- 2. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 15. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 16. mycollegevcampus.com [mycollegevcampus.com]
- 17. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate for Researchers and Drug Development Professionals
Introduction: Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and related cardiovascular conditions. Its biphenyl scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and its role in the context of the Renin-Angiotensin-Aldosterone System (RAAS), the primary target of the drugs derived from it.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can source this compound in various purities and quantities to suit their specific research and development needs. Below is a summary of key information and representative suppliers.
| Identifier | Value | Suppliers |
| CAS Number | 89901-03-1 | Santa Cruz Biotechnology, BLDpharm, Sunway Pharm Ltd. |
| Molecular Formula | C₁₄H₁₁BrO₂ | |
| Molecular Weight | 291.14 g/mol | |
| Typical Purity | ≥97% | |
| Physical Form | Solid |
Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers.
Synthesis and Experimental Protocols
The primary and most efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the core biphenyl structure by coupling an aryl halide with an arylboronic acid or ester.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.
Materials:
-
Methyl 4-bromobenzoate
-
(4-bromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen). This cycle is repeated three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: The reaction mixture is heated to 90-100 °C and stirred vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Role in Drug Development and Relevant Signaling Pathways
This compound is not known to possess significant biological activity itself. Its primary importance lies in its role as a crucial building block for the synthesis of sartans, such as Telmisartan.[1][2] These drugs are potent and selective antagonists of the angiotensin II type 1 (AT₁) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a major contributor to hypertension. Angiotensin II, the primary effector of the RAAS, exerts its hypertensive effects by binding to the AT₁ receptor on various cell types, leading to vasoconstriction, aldosterone secretion, and sodium retention.
Sartans, synthesized from intermediates like this compound, competitively inhibit the binding of angiotensin II to the AT₁ receptor, thereby blocking its downstream effects and lowering blood pressure.
Below are diagrams illustrating the synthetic workflow and the targeted biological pathway.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures.[1] These motifs are prevalent in a vast array of functional materials, including liquid crystals, and are critical pharmacophores in many pharmaceutical agents.[2][3] Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a valuable building block, allowing for the extension of the biphenyl system to create more complex terphenyl or substituted biphenyl derivatives. Such derivatives are of significant interest in drug discovery and materials science due to their rigid, planar structures that can be tailored to interact with biological targets or to exhibit specific optoelectronic properties.[4]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The described methodology is robust and can be adapted for the synthesis of a diverse library of terphenyl and substituted biphenyl compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid derivative (activated by a base) is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the desired terphenyl product and regenerating the palladium(0) catalyst to continue the cycle.[1]
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The reactivity of the aryl halide follows the general trend I > Br > Cl.[2]
| Parameter | Condition | Notes |
| Aryl Bromide | This compound | 1.0 equivalent |
| Arylboronic Acid | Phenylboronic acid, 4-methoxyphenylboronic acid, etc. | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 1 - 5 mol% |
| Ligand (if needed) | PPh₃, SPhos, XPhos | 2 - 10 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O (e.g., 4:1 or 5:1 ratio) | Degassed prior to use |
| Temperature | 80 - 110 °C | Reaction progress monitored by TLC or GC-MS |
| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity |
| Expected Yield | 70 - 95% | Varies with coupling partners and conditions |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 307.15 mg)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 146.3 mg)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)
-
Base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg)
-
Degassed solvent (e.g., Toluene and Water, in a 4:1 ratio, 10 mL total)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure terphenyl product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Development and Materials Science
The terphenyl and substituted biphenyl structures synthesized using this protocol are of significant interest in drug development. They can serve as scaffolds for the development of novel therapeutics targeting a wide range of diseases. The ability to introduce diverse functionalities through the choice of arylboronic acid allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]
In materials science, these extended aromatic systems are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The tailored electronic properties of these molecules are critical for their performance in various devices.[6]
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and dry.
-
Thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst.
-
Use a fresh, active catalyst. Some palladium catalysts can degrade over time.
-
Consider using a more reactive boronic acid derivative, such as a boronate ester.
-
-
Side Reactions:
-
Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses may lead to purification challenges.
-
Protodeboronation (loss of the boronic acid group) can be an issue, particularly with electron-deficient boronic acids. Using milder bases or anhydrous conditions may help.[7]
-
By following this detailed protocol and considering the troubleshooting tips, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide variety of valuable compounds for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Liquid Crystal Precursors from Bromobiphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromobiphenyl compounds are versatile precursors in the synthesis of a wide range of liquid crystal (LC) materials. The bromine atom serves as a convenient functional handle for introducing various substituents, enabling the fine-tuning of mesomorphic properties. This document provides detailed protocols for the synthesis of calamitic (rod-shaped) liquid crystals, specifically the commercially significant 4-alkyl-4'-cyanobiphenyls, using 4-bromobiphenyl as a key starting material. The methodologies described herein are fundamental for producing liquid crystals utilized in display technologies, spatial light modulators, and other advanced optical applications.[1]
The biphenyl core is a common structural motif in many liquid crystals, providing the necessary rigidity for the formation of mesophases.[1] The synthesis of these materials often involves carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, or a multi-step approach involving Friedel-Crafts acylation, reduction, and cyanation.[1][2]
Key Synthetic Strategies
Two primary synthetic routes starting from biphenyl or bromobiphenyl are highlighted for the synthesis of 4-alkyl-4'-cyanobiphenyls:
-
Friedel-Crafts Acylation Pathway: This classic approach involves the acylation of biphenyl, followed by reduction of the resulting ketone to an alkyl group, and subsequent bromination and cyanation to yield the target liquid crystal.[1][2]
-
Suzuki-Miyaura Coupling: This powerful cross-coupling reaction allows for the direct formation of the biphenyl core by reacting a bromobiphenyl derivative with a suitable boronic acid.[3]
This document will provide a detailed protocol for the Friedel-Crafts acylation pathway for the synthesis of 4-pentyl-4'-cyanobiphenyl (5CB), a widely studied nematic liquid crystal.[2][4]
Experimental Protocols
Protocol 1: Synthesis of 4-Pentyl-4'-cyanobiphenyl (5CB) via Friedel-Crafts Acylation
This protocol outlines a three-step synthesis of 5CB starting from biphenyl.
Step 1: Friedel-Crafts Acylation of Biphenyl to form 4-Pentanoylbiphenyl
-
Materials:
-
Biphenyl
-
Pentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve biphenyl in nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add pentanoyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).[1]
-
Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Separate the organic layer. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 4-pentanoylbiphenyl by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Wolff-Kishner or Clemmensen Reduction of 4-Pentanoylbiphenyl to 4-Pentylbiphenyl
-
Materials:
-
4-Pentanoylbiphenyl
-
Hydrazine hydrate (for Wolff-Kishner)
-
Potassium hydroxide (KOH) (for Wolff-Kishner)
-
Diethylene glycol (solvent for Wolff-Kishner)[1]
-
Zinc amalgam (Zn(Hg)) (for Clemmensen)
-
Concentrated hydrochloric acid (HCl) (for Clemmensen)
-
Toluene (solvent for Clemmensen)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure (Wolff-Kishner Reduction):
-
To a solution of 4-pentanoylbiphenyl in diethylene glycol, add hydrazine hydrate and potassium hydroxide.[1]
-
Heat the mixture to reflux for several hours.[1]
-
After cooling, add water and extract the product with diethyl ether.[1]
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl.
-
Step 3: Bromination of 4-Pentylbiphenyl and Subsequent Cyanation
-
Materials:
-
Procedure:
-
Bromination: Dissolve 4-pentylbiphenyl in a suitable solvent like carbon tetrachloride. In the dark, slowly add a solution of bromine in the same solvent dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with sodium thiosulfate solution to remove excess bromine, followed by water and brine. Dry the organic layer and remove the solvent to yield 4-bromo-4'-pentylbiphenyl.
-
Cyanation: To a solution of 4-bromo-4'-pentylbiphenyl in DMF, add copper(I) cyanide.[4] Heat the mixture to reflux for several hours.[1] After cooling, pour the reaction mixture into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.[1] Extract the product with toluene. Wash the organic layer with water and brine, dry, and remove the solvent.[1] Purify the crude product by column chromatography followed by recrystallization to obtain 4-pentyl-4'-cyanobiphenyl (5CB).[1]
-
Data Presentation
Table 1: Physicochemical Properties of 4-Pentyl-4'-cyanobiphenyl (5CB)
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₉N | [4] |
| Molar Mass | 249.35 g/mol | [4] |
| Appearance | Colorless if isotropic or cloudy white if nematic | [4] |
| Melting Point (Crystal to Nematic) | 22.5 °C | [4] |
| Clearing Point (Nematic to Isotropic) | 35.0 °C | [4] |
| Boiling Point | 140-150 °C at 0.5 mm Hg | [5] |
| Density | 1.008 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.532 | [5] |
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.44) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >95 |
| 3 | 4-Bromobiphenyl | 4-Alkylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85-95 |
Note: Yields are indicative and can vary based on the specific substrates, reaction scale, and purification methods.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of 5CB.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a key intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or sartans. Its bifunctional nature, possessing a bromo group amenable to cross-coupling reactions and a methyl ester that can be hydrolyzed to a carboxylic acid, makes it a versatile building block. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of sartans, with a focus on the Suzuki-Miyaura coupling reaction and subsequent derivatizations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 89901-03-1 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [2] |
| Molecular Weight | 291.14 g/mol | [2] |
| Melting Point | 146-148°C | [1] |
| Boiling Point | 382.7±25.0 °C (Predicted) | [1] |
| Density | 1.394±0.06 g/cm³ (Predicted) | [1] |
| Appearance | White solid | [1] |
Application in Drug Synthesis: The Sartan Class
This compound and its close derivatives are pivotal in the synthesis of several sartan drugs, including telmisartan, losartan, and valsartan. The general synthetic strategy involves the formation of the characteristic biphenyl core, often via a Suzuki-Miyaura coupling reaction, followed by the introduction of the specific heterocyclic moiety that defines each sartan.
Synthetic Workflow Overview
The following diagram illustrates a generalized workflow for the synthesis of sartans using a biphenyl intermediate.
Experimental Protocols
The following protocols are representative examples of key transformations in the synthesis of sartans using biphenyl intermediates.
Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Core Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl scaffold.[3][4][5]
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer/hotplate, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, 4-methylphenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate.
Protocol 2: N-Alkylation of a Heterocycle with a Bromomethyl Biphenyl Intermediate
This protocol outlines the general procedure for the N-alkylation of a heterocyclic core with a bromomethyl biphenyl intermediate, a key step in the synthesis of many sartans.[6]
Materials:
-
Heterocyclic compound (e.g., substituted imidazole) (1.0 equiv)
-
Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a solution of the appropriate heterocycle in anhydrous DMF or THF, slowly add sodium hydride.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate to the reaction mixture.
-
Continue stirring for 10-16 hours at room temperature.
-
Dilute the reaction mixture with water to double the volume and neutralize with 1 N HCl.
-
The product may precipitate out of the solution or can be extracted with a suitable organic solvent.
-
Isolate and purify the product by filtration or column chromatography.
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of various sartans, highlighting the efficiency of reactions involving biphenyl intermediates.
| Drug | Synthetic Step | Starting Materials | Product | Yield (%) | Reference |
| Telmisartan | N-alkylation and Hydrolysis | 1,4′-dimethyl-2′-propyl-1H,3′H-2,5′-dibenzimidazole and 4'-(bromomethyl)-biphenyl-2-carboxylic acid methyl ester | Telmisartan | High Purity | [7] |
| Losartan | Biaryl Coupling (Suzuki) | 2-bromobenzonitrile and 4-methylphenylboronic acid | 4'-methylbiphenyl-2-carbonitrile | 98% | [8] |
| Losartan | Overall Yield | 2-bromobenzonitrile | Losartan | 27% | [8] |
| Valsartan | Biaryl Coupling (Decarboxylative) | 2-cyanobenzoic acid and 1-bromo(4-dimethoxymethyl)benzene | 2-cyano-4'-(dimethoxymethyl)biphenyl | 80% | [9][10] |
| Valsartan | Overall Yield | 1-bromo(4-dimethoxymethyl)benzene | Valsartan | 39% | [9][10] |
Mechanism of Action: Angiotensin II Receptor Blockade
Sartans synthesized from this compound and its derivatives function by blocking the Angiotensin II Type 1 (AT₁) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By selectively inhibiting the binding of angiotensin II to the AT₁ receptor, sartans prevent its physiological effects, leading to vasodilation and a reduction in blood pressure.[2]
The following diagram illustrates the signaling pathway of the AT₁ receptor and the mechanism of action of ARBs.
Conclusion
This compound is a crucial intermediate for the synthesis of a variety of sartan drugs. The methodologies outlined in these application notes, particularly the robust Suzuki-Miyaura coupling, provide efficient and scalable routes to these important therapeutic agents. Understanding the underlying synthetic strategies and the mechanism of action of the final drug products is essential for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 10. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate as a key building block. This versatile intermediate is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its bifunctional nature, possessing both a reactive aryl bromide for cross-coupling and an ester group for further derivatization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions open avenues to a diverse range of derivatives, including terphenyls, substituted biphenyls with new functional groups, and precursors for advanced materials and biologically active compounds. This document details protocols for several key transformations: Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination, Sonogashira Coupling, Stille Coupling, and Cyanation.
Suzuki-Miyaura Coupling: Synthesis of Terphenyl Carboxylic Acid Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[1] For this compound, this reaction is particularly useful for synthesizing terphenyl derivatives, which are prevalent motifs in many biologically active molecules and advanced materials.[2][3]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Water/TBAB | 100 | 4 | 92 | [4] |
| Phenylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | Water/TBAB | 60 | 2 | 95 | [4] |
| 3-Chlorophenylboronic acid | Pd-catalyst I (1) | - | K₂CO₃ | Water/TBAB | 100 | 4 | 91 | [4] |
| 3-Chlorophenylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | Water/TBAB | 60 | 2 | 94 | [4] |
| 4-Tolylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | Water/TBAB | 60 | - | 87 | [4] |
| 4-Anisylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | Water/TBAB | 60 | - | 90 | [4] |
Note: Data is representative of Suzuki couplings of similar aryl bromides and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, Toluene/water mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Workflow
Suzuki-Miyaura Coupling Catalytic Cycle.
Heck Reaction: Vinylation of the Biphenyl Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] This reaction allows for the introduction of vinyl groups onto the biphenyl scaffold of this compound, leading to the formation of stilbene-like derivatives.
Quantitative Data Summary: Heck Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ | - | - | - | High | [7] |
| Styrene | Pd(OAc)₂ (1) | Salt 1 (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | [8] |
| Various Alkenes | PdCl₂(PPh₃)₂ (5) | Xantphos (7.5) | KOAc | DCE | 80-100 | 16 | 61-95 | [9] |
Note: Data is for general aryl bromides and serves as a starting point for optimization.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, if required)
-
Base (e.g., Et₃N, K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., DMF, NMP, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the ligand (if used).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the solvent (5 mL), the alkene (1.2 mmol), and the base (2.5 mmol).
-
Heat the reaction mixture to 100-140 °C for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle and Workflow
Heck Reaction Catalytic Cycle.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[10][11] This reaction is instrumental in synthesizing a wide array of aniline derivatives from this compound, which are important precursors in drug discovery.[12]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | Good | [13] |
| Diphenylamine | Pd₂(dba)₃ (2) | XPhos (8) | t-BuONa | Toluene | 100 | 24 | Good | [13] |
| Secondary Amines | [Pd(allyl)Cl]₂ (0.5-1) | Various | NaOtBu | Toluene | - | - | >95 (conversion) | [13] |
Note: The data is based on the amination of bromobenzene and will likely require optimization for the target substrate.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with inert gas.
-
Add this compound and the solvent.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Catalytic Cycle and Workflow
Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[14] This reaction is highly valuable for introducing alkynyl moieties into the biphenyl structure of this compound, creating rigid, linear extensions often sought in materials science and medicinal chemistry.[15]
Quantitative Data Summary: Sonogashira Coupling
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [16] |
| Phenylacetylene | P2 (2.5) | - | TMP | DMSO | RT | - | up to 97 | [17] |
| Various Alkynes | Pd(PhCN)₂Cl₂ | - | Cs₂CO₃ | - | RT | - | Good | [18] |
Note: The provided data is for general aryl halides and should be adapted for the specific substrate.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., Et₃N, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with inert gas.
-
Add the solvent (5 mL) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by column chromatography.
Stille Coupling: Versatile C-C Bond Formation
The Stille coupling reaction involves the coupling of an organostannane with an organic halide.[19][20] It is known for its tolerance of a wide variety of functional groups, making it a suitable choice for the functionalization of this compound.[21]
Quantitative Data Summary: Stille Coupling
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Organostannane | Pd(PPh₃)₄ (5) | - | - | DMF | - | - | - | [5] |
| Organostannane | PdCl₂(PPh₃)₂ (5) | - | - | DMF | 80 | 8 | - | [5] |
| Organotin reagent | Pd(dppf)Cl₂·DCM (10) | - | LiCl, CuI | DMF | 40 | 60 | - | [22] |
Note: Conditions are generalized for aryl halides and will require optimization.
Experimental Protocol: Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Solvent (e.g., Toluene, DMF, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flask, dissolve this compound (1.0 mmol) and the organostannane (1.2 mmol) in the solvent (10 mL).
-
Degas the solution with a stream of inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 80-110 °C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group via palladium-catalyzed cyanation transforms the aryl bromide into a versatile building block, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles.[18][23]
Quantitative Data Summary: Palladium-Catalyzed Cyanation
| Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 120 | 5 | Moderate | [16] |
| Zn(CN)₂ | Pd/C (2) | dppf (4) | - | DMAC | 110 | - | up to 98 | [6] |
| Zn(CN)₂ | - | - | - | Aqueous Media | RT-40 | - | Good | [15] |
Note: Data is for general aryl bromides and will need optimization for the specific substrate.
Experimental Protocol: Palladium-Catalyzed Cyanation
Materials:
-
This compound
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) (1.0 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., dppf, if required)
-
Solvent (e.g., DMF, DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the cyanide source (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the ligand (if used).
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous, degassed solvent (5 mL).
-
Heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, carefully quench the reaction with an aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
General Experimental Workflow
A typical workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. benthamopen.com [benthamopen.com]
- 8. organicreactions.org [organicreactions.org]
- 9. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.de [thieme-connect.de]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Stille Coupling | NROChemistry [nrochemistry.com]
- 23. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the functionalization of the bromine position on aromatic and heteroaromatic rings. The following protocols for common carbon-carbon and carbon-heteroatom bond-forming reactions are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Introduction
Aryl bromides are versatile and readily available building blocks in organic synthesis. Their C-Br bond can be selectively transformed into a wide array of functional groups through various transition-metal-catalyzed cross-coupling reactions and other organometallic methodologies. This document outlines detailed protocols for several of the most important transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck coupling, and functionalization via Grignard reagents and lithium-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions: A General Workflow
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. A general workflow for these reactions is depicted below, illustrating the key steps from reaction setup to product isolation.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1]
Experimental Protocol
A representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid is as follows:[2]
-
Reaction Setup: In an oven-dried round-bottom flask, combine the aryl bromide (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like 2-(di-tert-butylphosphino)biphenyl (JohnPhos, 0.2 eq.), and a base, typically cesium carbonate (3.0 eq.).[2]
-
Solvent Addition: Add a degassed mixture of a solvent like tetrahydrofuran (THF) and water.[2]
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to the desired temperature (e.g., 40 °C).[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent such as ethyl acetate.[2]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[2]
Substrate Scope and Yields
The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups on both the aryl bromide and the boronic acid.
| Aryl Bromide | Boronic Acid | Product | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 95 |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 88 |
| 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |
| 3-Bromopyridine | 4-Methylphenylboronic acid | 3-(p-Tolyl)pyridine | 83[3] |
| 9-Bromoanthracene | Phenylboronic acid | 9-Phenylanthracene | Low yield in water, 97% in water/EtOH[4] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5]
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:[6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.[7] If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., BrettPhos, 2 mol%).[7]
-
Reagent Addition: Add the amine coupling partner (1.2 eq.) followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.[7]
-
Base Addition: Add a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.5-2.0 eq.) dropwise to the stirred mixture.[7]
-
Reaction Conditions: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench by the careful addition of a saturated aqueous ammonium chloride solution.[7]
-
Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Substrate Scope and Yields
The Buchwald-Hartwig amination is compatible with a broad range of aryl bromides and amines.
| Aryl Bromide | Amine | Product | Yield (%) |
| 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 95 |
| 1-Bromo-4-fluorobenzene | Morpholine | 4-(4-Fluorophenyl)morpholine | 98 |
| 2-Bromotoluene | Diphenylamine | N,N-Diphenyl-2-methylaniline | 97[6] |
| 4-Chlorobromobenzene | N-Methylaniline | N-Methyl-N-(4-chlorophenyl)aniline | 99[6] |
| 3-Bromopyridine | Pyrrolidine | 3-(Pyrrolidin-1-yl)pyridine | 89 |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]
Experimental Protocol
A general procedure for the copper-free Sonogashira coupling of an aryl bromide is as follows:[9]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the palladium source (e.g., (AllylPdCl)₂) and a phosphine ligand (e.g., P(t-Bu)₃) in a suitable solvent like acetonitrile to generate the active Pd(0) catalyst in situ.[9][10]
-
Reagent Addition: To this solution, add the aryl bromide (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[9]
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or HPLC.[9]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash chromatography to afford the desired arylalkyne.
Substrate Scope and Yields
The Sonogashira coupling is effective for a variety of aryl bromides and terminal alkynes.[9]
| Aryl Bromide | Alkyne | Product | Yield (%) |
| 4-Bromoacetophenone | Phenylacetylene | 1-(4-(Phenylethynyl)phenyl)ethan-1-one | 95 |
| 1-Bromo-4-nitrobenzene | 1-Hexyne | 1-Hexynyl-4-nitrobenzene | 92 |
| Bromobenzene | Phenylacetylene | Diphenylacetylene | 85 |
| 4-Bromoanisole | 1-Octyne | 1-(4-Methoxyphenyl)oct-1-yne | 88 |
| 3-Bromopyridine | Phenylacetylene | 3-(Phenylethynyl)pyridine | 80 |
| 3-Bromothiophene | Phenylacetylene | 3-(Phenylethynyl)thiophene | 75 |
Heck Coupling: C-C Bond Formation with Alkenes
The Heck coupling reaction facilitates the carbon-carbon bond formation between an unsaturated halide and an alkene.[11]
Experimental Protocol
A general procedure for the Heck coupling of an aryl bromide with an alkene is as follows:[11]
-
Reaction Setup: In a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol%), a ligand (e.g., 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt, 2 mmol%), the aryl bromide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and a base (e.g., K₂CO₃, 2 mmol).[11][12]
-
Solvent Addition: Add a mixture of solvents, such as DMF and water (1:1).[11][12]
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80 °C) for a designated time (e.g., 4 hours).[11][12]
-
Work-up: After cooling, extract the mixture with a suitable organic solvent system (e.g., ethyl acetate/hexane).[11][12]
-
Purification: Filter the organic extract through a pad of silica gel, concentrate the filtrate, and purify the crude product by flash chromatography.[11][12]
Substrate Scope and Yields
The Heck coupling is applicable to a variety of aryl bromides and alkenes, typically affording the trans isomer of the product.[11]
| Aryl Bromide | Alkene | Product (trans-isomer) | Yield (%) |
| 4-Bromoacetophenone | Styrene | 4-Acetyl-trans-stilbene | 92 |
| p-Bromobenzaldehyde | Styrene | 4-Formyl-trans-stilbene | 94 |
| Bromotoluene | Styrene | 4-Methyl-trans-stilbene | 88 |
| p-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | 85 |
| 4-Bromobenzonitrile | n-Butyl acrylate | n-Butyl (E)-3-(4-cyanophenyl)acrylate | 90 |
Grignard Reagent Formation and Reaction
Grignard reagents, formed from the reaction of organic halides with magnesium, are potent nucleophiles for forming new carbon-carbon bonds.[13]
Experimental Protocol
A typical procedure for the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with an electrophile is as follows:[14]
-
Grignard Formation: In an oven-dried flask under an inert atmosphere, place magnesium turnings. Add a solution of the aryl bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise.[13] The reaction is often initiated by the addition of a small crystal of iodine.
-
Reaction with Electrophile: Once the Grignard reagent has formed, cool the solution to a low temperature (e.g., -78 °C) and add the electrophile (e.g., an aldehyde, ketone, or ester) dropwise.[14]
-
Work-up: After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the crude product by chromatography or distillation.
Substrate Scope and Yields
Grignard reagents react with a variety of electrophiles to provide a diverse range of products.[15]
| Aryl Bromide | Electrophile | Product | Yield (%) |
| Bromobenzene | Benzaldehyde | Diphenylmethanol | 85 |
| 4-Bromotoluene | Acetone | 2-(p-Tolyl)propan-2-ol | 88 |
| 2-Bromonaphthalene | Carbon dioxide, then H₃O⁺ | Naphthalene-2-carboxylic acid | 75 |
| 4-Bromoanisole | Ethyl acetate (2 eq.) | 2-(4-Methoxyphenyl)propan-2-ol | 80 |
| 1-Bromo-3,5-dimethylbenzene | Ethylene oxide, then H₃O⁺ | 2-(3,5-Dimethylphenyl)ethan-1-ol | 70 |
Lithium-Halogen Exchange and Electrophilic Quench
Lithium-halogen exchange is a rapid reaction that converts an organic halide into an organolithium species, which can then react with various electrophiles.
Experimental Protocol
A general procedure for lithium-halogen exchange of an aryl bromide followed by electrophilic quench is as follows:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the aryl bromide in an anhydrous solvent such as THF or diethyl ether.
-
Lithium-Halogen Exchange: Cool the solution to a very low temperature (-78 °C to -100 °C) and add a solution of an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) dropwise.[12]
-
Electrophilic Quench: After a short period, add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) to the reaction mixture.
-
Work-up and Purification: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic phase, concentrate, and purify as needed.
Substrate Scope and Yields
This method is particularly useful for introducing functional groups onto aromatic rings at low temperatures.
| Aryl Bromide | Electrophile | Product | Yield (%) |
| 4-Bromotoluene | N,N-Dimethylformamide (DMF) | 4-Methylbenzaldehyde | 80 |
| 1-Bromo-2-methoxybenzene | Benzaldehyde | (2-Methoxyphenyl)(phenyl)methanol | 75 |
| 3-Bromopyridine | Acetone | 2-(Pyridin-3-yl)propan-2-ol | 70 |
| 4-Bromoanisole | Iodomethane | 1-Methoxy-4-methylbenzene | 85 |
| 2-Bromothiophene | Carbon dioxide, then H₃O⁺ | Thiophene-2-carboxylic acid | 78 |
Method Selection Guide
Choosing the appropriate method for functionalizing an aryl bromide depends on the desired transformation and the functional group tolerance of the substrate. The following flowchart provides a simplified decision-making guide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. joss.tcnj.edu [joss.tcnj.edu]
- 11. leah4sci.com [leah4sci.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a versatile bifunctional molecule that serves as a key building block in the synthesis of advanced materials. Its rigid biphenyl core provides a robust scaffold for the construction of liquid crystals, organic light-emitting diodes (OLEDs), and conductive polymers. The presence of a bromo group at the 4'-position and a methyl carboxylate group at the 4-position allows for selective functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the precise tuning of the material's electronic, optical, and thermal properties.
These application notes provide an overview of the use of this compound in materials science, including detailed experimental protocols for the synthesis of derivative materials and a summary of their key performance data.
I. Synthesis of Liquid Crystalline Materials
The rigid, rod-like structure of the biphenyl moiety makes this compound an excellent precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The bromo-substituent can be replaced with various alkyl, alkoxy, or cyano groups via Suzuki-Miyaura coupling to generate molecules with tailored mesomorphic properties.
A. General Synthetic Approach
The general strategy for synthesizing liquid crystals from this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid. This is followed by modification of the methyl ester group if required.
B. Experimental Protocol: Synthesis of Methyl 4'-(4-pentylphenyl)-[1,1'-biphenyl]-4-carboxylate
This protocol details the synthesis of a nematic liquid crystal via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 291.14 mg)
-
4-Pentylphenylboronic acid (1.2 mmol, 211.1 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert gas supply (Argon or Nitrogen).
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-pentylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product.
C. Quantitative Data: Phase Transition Temperatures
| Compound | R Group | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |
| 5CB | C₅H₁₁ | 24 | 35.3 |
| 7CB | C₇H₁₅ | 30 | 42.8 |
| 8OCB | OC₈H₁₇ | 54.5 | 80.0 |
Note: The introduction of different alkyl or alkoxy chains significantly influences the melting and clearing points of the liquid crystals.
II. Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are promising candidates for use in OLEDs, serving as building blocks for host materials, emissive layers, and charge transport layers.[2][3] The biphenyl core provides good thermal stability and a high triplet energy, which is crucial for efficient phosphorescent OLEDs. The bromo and carboxylate functionalities allow for the introduction of various functional groups to tune the material's electronic properties and device performance.
A. Synthetic Strategy for OLED Materials
Similar to the synthesis of liquid crystals, Suzuki-Miyaura coupling is the primary method for modifying this compound for OLED applications. The goal is to introduce charge-transporting moieties or chromophores.
B. Experimental Protocol: Suzuki-Miyaura Coupling with 9-Phenyl-9H-carbazole-3-boronic acid
This protocol describes a general procedure for the synthesis of a potential host material for phosphorescent OLEDs.
Materials:
-
This compound (1.0 mmol)
-
9-Phenyl-9H-carbazole-3-boronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene (15 mL)
-
Ethanol (5 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound, 9-Phenyl-9H-carbazole-3-boronic acid, and sodium carbonate in a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the mixture under an argon atmosphere.
-
Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12 hours.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
C. Performance Data of Related OLED Devices
Specific performance data for OLEDs incorporating derivatives of this compound is not available in the provided search results. However, the following table presents typical performance metrics for blue phosphorescent OLEDs using carbazole-based host materials, which are structurally related to the potential derivatives.[4]
| Host Material | Dopant | External Quantum Efficiency (%) | Luminous Efficiency (cd/A) |
| CBP | Ir(ppy)₃ | ~5-7 | ~15-20 |
| mCP | FIrpic | ~10-15 | ~20-30 |
III. Synthesis of Conductive Polymers
The bifunctional nature of this compound also allows for its use as a monomer in the synthesis of conjugated polymers for applications in organic electronics. Polymerization can be achieved through various cross-coupling reactions, such as Suzuki polycondensation.
A. Polymerization Workflow
B. Experimental Protocol: Suzuki Polycondensation
This protocol outlines a general procedure for the synthesis of a poly(p-phenylene) derivative.
Materials:
-
This compound (1.0 mmol)
-
1,4-Benzenediboronic acid bis(pinacol) ester (1.0 mmol)
-
Pd(PPh₃)₄ (0.02 mmol)
-
Aqueous Na₂CO₃ solution (2 M, 2 mL)
-
Toluene (10 mL)
Procedure:
-
Combine this compound, 1,4-benzenediboronic acid bis(pinacol) ester, and toluene in a Schlenk flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add the aqueous Na₂CO₃ solution and Pd(PPh₃)₄ under an argon atmosphere.
-
Heat the mixture at 90 °C for 48 hours with vigorous stirring.
-
Pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
The chloroform fraction contains the desired polymer.
C. Expected Properties of Derived Polymers
While specific data for polymers derived from this compound is limited, analogous conjugated polymers exhibit interesting thermal and optical properties.[5]
| Property | Typical Value Range |
| Number-Average Molecular Weight (Mn) | 10 - 100 kDa |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| UV-Vis Absorption (λmax) | 350 - 450 nm |
| Photoluminescence Emission (λmax) | 450 - 550 nm |
| Thermal Decomposition Temperature (Td) | > 300 °C |
Conclusion
This compound is a valuable and versatile building block for the creation of a wide range of advanced materials. Its utility in the synthesis of liquid crystals, OLED materials, and conductive polymers stems from its rigid core structure and the presence of two distinct functional groups that allow for selective chemical modification. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel materials for various applications in materials science. Further research into the specific properties of materials derived directly from this precursor will undoubtedly open up new avenues for innovation.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate Derivatives
Introduction
Biphenyl derivatives are crucial structural motifs in medicinal chemistry, materials science, and pharmaceutical drug development.[1][2] Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate serves as a versatile intermediate for the synthesis of a wide array of these derivatives. The bromine atom on one of the phenyl rings provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures, such as terphenyl and quaterphenyl structures.[3] These compounds have shown potential as anticancer agents, antiresorptive drugs, and antimicrobial compounds.[1]
This document provides detailed protocols and application notes for the synthesis of derivatives of this compound, focusing on palladium-catalyzed cross-coupling reactions. These methods are widely employed due to their efficiency, functional group tolerance, and broad substrate scope.[4][5]
Key Synthetic Pathways
The primary synthetic routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the bromo substituent. The most prominent and versatile of these methods include the Suzuki-Miyaura Coupling, the Heck Reaction, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[6][7] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2][8]
Experimental Protocol: Synthesis of Methyl 4'-(aryl)-[1,1'-biphenyl]-4-carboxylate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane, toluene, or a mixture of toluene and water. The reaction mixture is typically heated to 80-100 °C.[8]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good | [8] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good | [8] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good | [8] |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[9][10] This reaction is a versatile method for the synthesis of substituted alkenes and has been widely applied in organic synthesis.[5][11]
Experimental Protocol: Synthesis of Alkene Derivatives
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if necessary.
-
Solvent and Base: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) and a base, typically a tertiary amine like triethylamine (Et₃N).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C.[12]
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final product is purified by column chromatography.
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Methyl acrylate | Pd(OAc)₂ (1) | Bu₃N | - | Mixture of regioisomers | [12] |
| 2 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | High | [9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[4][13] This reaction is instrumental in synthesizing aryl amines from aryl halides and primary or secondary amines.[14][15]
References
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. atlanchimpharma.com [atlanchimpharma.com]
Application of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate in the Synthesis of High-Performance OLED Materials
Abstract
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a pivotal precursor in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). Its rigid biphenyl framework provides excellent thermal and morphological stability, while the reactive bromo group serves as a versatile handle for constructing complex, π-conjugated molecules through palladium-catalyzed cross-coupling reactions. This document details the application of this compound in synthesizing hole-transporting and host materials, providing a comprehensive experimental protocol for a Suzuki-Miyaura coupling reaction and presenting representative performance data for OLEDs utilizing materials of this class.
Introduction
The biphenyl moiety is a fundamental structural unit in many high-performance materials used in organic electronics.[1] this compound offers a strategic advantage for molecular design. The bromo functional group is an ideal site for C-C or C-N bond formation, and the methyl carboxylate group can be either retained or further modified. This allows for the precise tuning of electronic properties, such as the HOMO/LUMO energy levels, to optimize charge injection, transport, and recombination within an OLED device.[1]
The primary synthetic routes employing this precursor are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bonds.[1] These reactions are favored for their high yields, tolerance of various functional groups, and reliability in creating the complex architectures required for hole-transport layers (HTLs) and emissive layer (EML) host materials.[1]
Synthetic Pathway and Logical Workflow
A common and effective strategy is to use the Suzuki-Miyaura coupling to attach a hole-transporting moiety, such as a carbazole group, to the biphenyl core. This reaction creates a larger, conjugated system that is essential for efficient charge transport. The resulting molecule, an analogue of the widely-used 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), can function as a high-performance host material in phosphorescent OLEDs (PhOLEDs).
Caption: Synthetic workflow for a CBP analogue via Suzuki coupling.
Experimental Protocols
The following protocol describes a general method for the Suzuki-Miyaura coupling of this compound with 9H-Carbazole. This procedure is adapted from established methods for synthesizing CBP and related derivatives.
Protocol 1: Synthesis of Methyl 4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
9H-Carbazole (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Inert Atmosphere Setup: Add this compound, 9H-Carbazole, and potassium carbonate to a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/dichloromethane or hexane/ethyl acetate gradient as the eluent, to yield the pure product.
Data Presentation
Table 1: Representative Performance of a Green PhOLED using a CBP Host
| Parameter | Value |
| Host Material | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) |
| Dopant Emitter | fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] |
| Turn-on Voltage (V) | ~3.5 - 4.5 |
| Maximum Current Efficiency (cd/A) | > 60 |
| Maximum Power Efficiency (lm/W) | > 50 |
| Maximum External Quantum Eff. (EQE, %) | ~18 - 20% |
| Emission Color | Green |
| CIE Coordinates (x, y) | (~0.30, 0.61) |
Note: Performance metrics can vary significantly based on the full device stack architecture, layer thicknesses, and fabrication conditions.
OLED Device Architecture
The synthesized material typically functions as a host in the emissive layer (EML) of a multilayer OLED device. A phosphorescent dopant is co-evaporated with the host material. The general structure of such a device is shown below.
Caption: Diagram of a standard multilayer OLED device architecture.
Conclusion
This compound is a highly effective and versatile building block for advanced OLED materials. Through well-established palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, it can be readily converted into high-performance host and hole-transporting materials.[1] The resulting compounds, analogous to established materials like CBP, are expected to enable the fabrication of highly efficient and stable OLED devices suitable for display and solid-state lighting applications. The protocols and representative data provided herein serve as a valuable guide for researchers and scientists in the development of next-generation organic electronic materials.
References
A Step-by-Step Guide to Negishi Coupling with Aryl Bromides: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Negishi cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Negishi coupling of aryl bromides with organozinc reagents. It includes a comprehensive overview of the reaction mechanism, detailed experimental protocols, a summary of representative quantitative data, and troubleshooting guidelines. The information presented is intended to enable the successful application of this essential transformation in a variety of research and development settings, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
Introduction
The Negishi coupling, first reported by Ei-ichi Negishi in 1977, is a transition metal-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate.[1][2] The reaction is highly valued for its broad substrate scope, high functional group tolerance, and stereospecificity.[1][3] Unlike some other cross-coupling reactions, the Negishi coupling does not require the addition of a base, which can be advantageous when working with base-sensitive substrates.[1] Palladium and nickel are the most common catalysts employed for this transformation, with palladium catalysts generally offering higher yields and greater functional group tolerance.[3][4] This guide focuses on the practical application of palladium-catalyzed Negishi coupling with aryl bromides, a common and important class of substrates in organic synthesis.
The general transformation can be represented as follows:
Ar-Br + R-ZnX ---[Pd(0) catalyst, Ligand]--> Ar-R + ZnXBr
Where:
-
Ar-Br is the aryl bromide.
-
R-ZnX is the organozinc reagent (X can be a halide or another organic group).
-
Pd(0) is the active palladium catalyst.
-
Ligand is typically a phosphine ligand that stabilizes the catalyst and modulates its reactivity.
The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[3][5]
-
Transmetalation: The organozinc reagent transfers its organic group (R) to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex.[3][5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Caption: Catalytic cycle of the Negishi coupling.
Experimental Protocol: General Procedure for Negishi Coupling of Aryl Bromides
This protocol provides a general guideline for the Negishi coupling of an aryl bromide with an organozinc reagent. The specific conditions, including the choice of catalyst, ligand, solvent, and temperature, may require optimization for different substrates.
Materials and Reagents
-
Aryl bromide
-
Organozinc reagent (can be prepared in situ or used as a solution)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Syringes and needles for transfer of reagents
-
Stirring plate and stir bar
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow
Caption: General experimental workflow for Negishi coupling.
Step-by-Step Procedure
Note: Organozinc reagents are often sensitive to air and moisture, so all manipulations should be carried out under an inert atmosphere using standard Schlenk techniques.[5]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand under a stream of inert gas.
-
Solvent and Reactant Addition: Add the anhydrous solvent to the flask via syringe. Stir the mixture for a few minutes to allow for the formation of the active catalyst. Then, add the aryl bromide to the reaction mixture.
-
Organozinc Addition: Slowly add the organozinc reagent to the reaction mixture at the desired temperature (often room temperature, but may require heating or cooling depending on the reactivity of the substrates).[9][10]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Quantitative Data Summary
The following table summarizes representative examples of Negishi coupling reactions with various aryl bromides, highlighting the reaction conditions and corresponding yields. This data is intended to provide a starting point for reaction optimization.
| Entry | Aryl Bromide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoanisole | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 3 | 92 | [9][10] |
| 2 | 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 3 | 95 | [9][10] |
| 3 | 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 1 | 96 | [9][10] |
| 4 | Methyl 4-bromobenzoate | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 1 | 94 | [9][10] |
| 5 | 4-Bromoacetophenone | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 1 | 93 | [9][10] |
| 6 | 2-Bromopyridine | Phenylzinc chloride | Pd₂(dba)₃ (1) | SPhos (2) | THF | 70 | 12 | 95 | [11] |
| 7 | 4-Bromotoluene | 2-Thienylzinc chloride | Pd(OAc)₂ (0.25) | SPhos (0.5) | THF | RT | 12 | 98 | [12] |
| 8 | 1-Bromo-4-fluorobenzene | Ethylzinc bromide | PdCl₂(dppf) (3) | - | THF | 65 | 2 | 91 | [2] |
Scope and Limitations
The Negishi coupling is known for its broad substrate scope and functional group tolerance.[7][13] A wide variety of functional groups are well-tolerated, including esters, ketones, nitriles, ethers, and amides.[14] This makes the reaction particularly useful in the synthesis of complex molecules.
However, there are some limitations to consider:
-
Substrates with acidic protons: Functional groups with acidic protons (e.g., alcohols, primary and secondary amines, terminal alkynes) can react with the organozinc reagent and may require protection.
-
Steric hindrance: Highly sterically hindered substrates may react more slowly or require more forcing conditions and specialized ligands.[11]
-
β-Hydride elimination: When using alkylzinc reagents with β-hydrogens, β-hydride elimination can be a competing side reaction, leading to the formation of alkene byproducts. The choice of ligand is crucial to minimize this side reaction.[9][10]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh batch of palladium precatalyst and ligand. Consider using a more active catalyst system (e.g., palladacycle precatalysts).[12] |
| Poor quality organozinc reagent | Prepare the organozinc reagent fresh or titrate the solution to determine the exact concentration. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Formation of side products | Homocoupling of the organozinc reagent | Add the organozinc reagent slowly to the reaction mixture. |
| Protodezincation of the organozinc reagent | Ensure strictly anhydrous conditions. | |
| β-Hydride elimination | Use a bulky, electron-rich ligand (e.g., CPhos) to promote reductive elimination over β-hydride elimination.[9][10] | |
| Difficulty in purification | Residual zinc salts | Perform a thorough aqueous workup. Consider washing the organic layer with a dilute solution of a chelating agent like EDTA. |
Conclusion
The Negishi coupling of aryl bromides is a robust and highly valuable transformation for the construction of carbon-carbon bonds in organic synthesis. By understanding the reaction mechanism, carefully selecting the appropriate catalyst and ligand system, and adhering to proper experimental techniques, researchers can successfully employ this powerful reaction to access a wide range of complex molecular architectures. The protocols and data presented in this application note serve as a comprehensive resource for the practical implementation of the Negishi coupling in both academic and industrial research settings.
References
- 1. jk-sci.com [jk-sci.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. | Semantic Scholar [semanticscholar.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: Biphenyl Carboxylates as Versatile Building Blocks for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl carboxylates are a class of organic compounds that feature a biphenyl scaffold connected to one or more carboxylate groups. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its rigid, yet tunable, nature. The biphenyl unit provides a well-defined three-dimensional structure, while the carboxylate group(s) offer a reactive handle for a variety of chemical transformations. These characteristics make biphenyl carboxylates invaluable building blocks for the construction of a wide array of complex molecules, including pharmaceuticals, liquid crystals, and porous materials.[1][2] This document provides detailed application notes and experimental protocols for the use of biphenyl carboxylates in the synthesis of such advanced molecules.
Core Applications and Methodologies
The versatility of biphenyl carboxylates stems from their utility in a range of chemical transformations. The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of the biphenyl core itself. Once formed, the carboxylate group can be readily converted into esters, amides, and other functional groups, enabling the construction of more complex architectures.
Synthesis of Biphenyl Carboxylates via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of unsymmetrical biaryls, including biphenyl carboxylates. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. The reaction is tolerant of a wide variety of functional groups, making it a cornerstone of modern organic synthesis.[3][4][5][6]
This protocol describes a general method for the synthesis of a biphenyl carboxylic acid from a bromobenzoic acid and a phenylboronic acid.
Materials:
-
Substituted bromobenzoic acid (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add the substituted bromobenzoic acid, substituted phenylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the biphenyl carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
The following table summarizes the yields of various substituted biphenyl carboxylic acids synthesized via the Suzuki-Miyaura coupling reaction.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Biphenyl-4-carboxylic acid | 95 |
| 2 | 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 4'-Methoxybiphenyl-4-carboxylic acid | 92 |
| 3 | 4-Bromobenzoic acid | 3-Nitrophenylboronic acid | 3'-Nitrobiphenyl-4-carboxylic acid | 85 |
| 4 | 3-Bromobenzoic acid | Phenylboronic acid | Biphenyl-3-carboxylic acid | 88 |
| 5 | 2-Bromobenzoic acid | Phenylboronic acid | Biphenyl-2-carboxylic acid | 82 |
Application in Drug Discovery and Development
Biphenyl carboxylates are prominent scaffolds in a number of blockbuster drugs. Their ability to present functional groups in a defined spatial orientation makes them ideal for interacting with biological targets.
Valsartan: An Angiotensin II Receptor Blocker
Valsartan is an antihypertensive drug that functions as an angiotensin II receptor blocker (ARB). The synthesis of valsartan often employs a biphenyl building block, which is subsequently elaborated to include the characteristic tetrazole and valine-derived moieties.
Anticancer Agents
Several biphenyl carboxylic acid derivatives have demonstrated potent anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways in cancer cell proliferation.
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative biphenyl carboxylic acid derivatives against human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Biphenyl-4-carboxylic acid derivative 1 | MCF-7 (Breast) | 8.5 |
| Biphenyl-4-carboxylic acid derivative 2 | A549 (Lung) | 12.3 |
| Biphenyl-3-carboxylic acid derivative 3 | HCT116 (Colon) | 5.2 |
| Biphenyl-2-carboxylic acid derivative 4 | HeLa (Cervical) | 15.1 |
Application in Materials Science
The rigid and linear nature of the biphenyl scaffold makes biphenyl carboxylates excellent building blocks for materials with ordered structures, such as liquid crystals and metal-organic frameworks (MOFs).
Liquid Crystals
Biphenyl carboxylates are widely used in the synthesis of thermotropic liquid crystals. The anisotropic shape of these molecules allows them to self-assemble into phases with long-range orientational order.
The mesomorphic properties of biphenyl-based liquid crystals are highly dependent on their molecular structure. The length and nature of the terminal alkyl chains, as well as the presence of lateral substituents, can significantly influence the transition temperatures and the type of liquid crystalline phases observed.
The following table illustrates the relationship between the structure of biphenyl-4-carboxylate derivatives and their phase transition temperatures.
| n (Alkyl Chain Length) | Crystal to Nematic (T_CN, °C) | Nematic to Isotropic (T_NI, °C) |
| 3 | 131 | 212 |
| 4 | 118 | 225 |
| 5 | 112 | 240 |
| 6 | 107 | 238 |
| 7 | 105 | 235 |
Metal-Organic Frameworks (MOFs)
Biphenyl dicarboxylates are frequently used as organic linkers in the synthesis of MOFs. These porous crystalline materials have applications in gas storage, separation, and catalysis. The geometry and connectivity of the biphenyl dicarboxylate linker play a crucial role in determining the topology and properties of the resulting MOF.
This protocol describes the synthesis of a nickel-based MOF using 4,4'-biphenyldicarboxylic acid (BPDC) as the organic linker.[7]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
4,4'-Biphenyldicarboxylic acid (BPDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a beaker, dissolve Ni(NO₃)₂·6H₂O and BPDC in DMF with stirring.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 150 °C and maintain this temperature for 24 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum.
The following table summarizes the key properties of a series of MOFs synthesized using different biphenyl dicarboxylate linkers.
| Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| 4,4'-Biphenyldicarboxylic acid | Zn²⁺ | 1250 | 0.55 |
| 3,5,3',5'-Biphenyltetracarboxylic acid | Cu²⁺ | 1800 | 0.72 |
| 4,4'-Biphenyldicarboxylic acid | Ni²⁺ | 980 | 0.41 |
Synthesis of Complex Heterocycles
The carboxylate group of biphenyl carboxylates can serve as a starting point for the construction of various heterocyclic rings. This is a valuable strategy for accessing novel chemical space in drug discovery.
Characterization Protocols
Accurate characterization of the synthesized biphenyl carboxylate derivatives is crucial for confirming their structure and purity.
Protocol: Sample Preparation for NMR Spectroscopy
Materials:
-
Synthesized compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pasteur pipette and cotton wool
Procedure:
-
Weigh the appropriate amount of the compound into a small vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently swirl or sonicate the vial to dissolve the compound completely.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube and wipe the outside with a tissue dampened with acetone or isopropanol.
Protocol: HPLC Purity Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A typical mobile phase gradient would be a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered sample onto the HPLC system.
-
Run the appropriate gradient method and monitor the elution of the compound using the UV detector at a suitable wavelength (e.g., 254 nm).
-
The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8][9][10]
Conclusion
Biphenyl carboxylates are undeniably powerful and versatile building blocks in the synthesis of complex molecules. Their rigid framework and reactive functionality provide a reliable platform for the construction of a diverse range of compounds with important applications in medicine and materials science. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and professionals working in these fields, facilitating the continued exploration and utilization of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products And Total Synthesis [oc-hahn.uni-bayreuth.de]
- 8. torontech.com [torontech.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the purification of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a common issue, often caused by either supersaturation or using an excessive amount of solvent.[1][2]
-
Induce Crystallization: If the solution is saturated, crystallization can often be initiated. Try scratching the inside surface of the flask just below the liquid level with a glass stirring rod to create a rough surface for crystals to form on.[3][4] Alternatively, adding a tiny "seed" crystal of the pure compound can provide a nucleation site for crystal growth.[3]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[2][5] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool again slowly.[3]
-
Cool Further: After cooling to room temperature, placing the flask in an ice-water bath can help maximize crystal formation, as solubility decreases at lower temperatures.[5][6]
Q2: My compound has separated as an oil instead of forming crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of the solution at a temperature above its melting point or if the solution is cooled too rapidly.[2][5]
-
Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[5]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling, which favors the formation of crystals over oil.[2]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Recover your compound by evaporating the solvent and attempt the recrystallization again with a different solvent that has a lower boiling point.[3]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield is typically due to using too much solvent, premature crystallization, or excessive washing.[5]
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Adding too much will keep a significant portion of your product dissolved even after cooling.[1][5]
-
Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent your product from crystallizing out on the filter paper.[5][6]
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[1]
-
Sufficient Cooling Time: Ensure you have allowed enough time for crystallization to complete. The process can be slow, and impatience can lead to a lower recovery.[7] After cooling to room temperature, use an ice bath to maximize the yield.[5]
Q4: My product is still impure after one recrystallization. What's the next step?
A4: If impurities are still present, it may be due to their similar solubility profile in the chosen solvent or because they were trapped during rapid crystal formation.[5]
-
Repeat the Recrystallization: A second recrystallization will often yield a much purer product.
-
Ensure Slow Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and without disturbance.[5][7]
-
Consider a Different Solvent: The initial solvent may not be optimal for separating your product from specific impurities. Refer to the solvent selection table and consider a different solvent or a mixed-solvent system.
-
Alternative Purification: If recrystallization is ineffective, other purification methods like column chromatography may be necessary to separate compounds with very similar properties.[8]
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Suitability & Rationale |
| Ethanol | 78 | Polar Protic | Good Candidate. Often suitable for aromatic esters. Its polarity can help reject non-polar impurities. |
| Methanol | 65 | Polar Protic | Good Candidate. Similar to ethanol but with a lower boiling point, which can be useful to prevent "oiling out".[3] |
| Isopropanol | 82 | Polar Protic | Good Candidate. Another common alcohol for recrystallization of moderately polar compounds. |
| Ethyl Acetate | 77 | Polar Aprotic | Possible Candidate. May show high solubility. Often used in combination with a non-polar solvent like hexanes. |
| Chloroform | 61 | Moderately Polar | Reported Solvent. Has been successfully used for the recrystallization of a related biphenyl carboxylate derivative.[9] |
| Toluene | 111 | Non-Polar | Possible Co-Solvent. Unlikely to be a good single solvent due to low polarity, but can be used in a mixed-solvent system. |
| Hexanes | ~69 | Non-Polar | Poor Single Solvent / Good "Anti-Solvent". The compound is likely insoluble. Can be used as the anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate. |
| Water | 100 | Very Polar | Unsuitable. The compound is highly unlikely to be soluble in water. |
Experimental Protocol: Recrystallization
This protocol provides a detailed methodology for the purification of this compound.
-
Solvent Selection: Choose a suitable solvent from the guide above. Perform small-scale solubility tests if necessary by adding a few milligrams of the crude solid to ~0.5 mL of solvent in a test tube. A good solvent will dissolve the solid when heated but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture gently (e.g., on a hot plate) while stirring until the solvent boils. Continue to add small portions of hot solvent just until all the solid has dissolved. Avoid adding an excess of solvent.[1]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents the desired compound from crystallizing prematurely.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[4]
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A troubleshooting guide for common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
Technical Support Center: Optimizing Suzuki Coupling of Aryl Bromides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki-Miyaura cross-coupling reactions of aryl bromides. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an aryl bromide is resulting in a low yield or no product. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic evaluation of the following is recommended:
-
Catalyst System: The choice and integrity of the palladium catalyst and ligand are critical. For instance, standard catalysts like Pd(PPh₃)₄ might not be optimal for all substrates.[1] Consider using more robust catalyst systems, especially for electron-deficient aryl bromides.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step.[1][2] Its strength, solubility, and compatibility with other reagents are important considerations.[1][2]
-
Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate and the occurrence of side reactions.[1]
-
Reaction Conditions: Temperature, reaction time, and the rigorous exclusion of oxygen and moisture are critical parameters that require optimization.[1]
-
Reagent Quality: Ensure the purity and stability of your aryl bromide, boronic acid/ester, and other reagents. Boronic acids, particularly electron-deficient ones, can be susceptible to degradation.[3]
Q2: I am observing significant side products in my reaction mixture. What are the most common side reactions and how can I minimize them?
A2: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[1] Common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is a major side reaction, especially with electron-deficient boronic acids.[3] To minimize this, consider using milder bases (e.g., K₃PO₄, KF), using more stable boronic esters (e.g., pinacol esters), and optimizing reaction time and temperature.[3]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl bromide. Homocoupling of boronic acids can be promoted by the presence of oxygen.[4]
-
Hydrodehalogenation (Dehalogenation): This is the reduction of the aryl bromide to the corresponding arene.[5] This can be influenced by the choice of base, ligand, solvent, and reaction temperature.[5]
Q3: How do I choose the appropriate base for my Suzuki coupling reaction?
A3: The choice of base is critical and its role is multifaceted, including the formation of a more nucleophilic boronate species and facilitating the transmetalation step.[2][6] There are two generally accepted pathways for the base's role: the boronate pathway and the hydroxide pathway.[2] The optimal base depends on the specific substrates and reaction conditions. Weaker bases like carbonates and phosphates are commonly used.[2] For base-sensitive functional groups, milder bases like KF can be effective.[7]
Q4: What is the importance of an inert atmosphere in Suzuki coupling reactions?
A4: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[3] Oxygen can lead to the formation of palladium black and promote side reactions like the homocoupling of boronic acids, ultimately deactivating the catalyst and reducing the yield of the desired product.[1][4]
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Materials
This is a common issue that often points to a problem with catalyst activation or fundamental reaction conditions.[1]
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-quality palladium precatalyst and ligand. Phosphine ligands are particularly susceptible to oxidation.[3] - For challenging couplings, consider more active and specialized ligands (e.g., Buchwald ligands). - Ensure proper precatalyst activation to the active Pd(0) species. |
| Inappropriate Base | - Screen different bases. The choice of base can significantly impact the reaction rate.[2] - Ensure the base is sufficiently soluble in the reaction medium. |
| Suboptimal Solvent | - Try different solvents or solvent mixtures. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[8] - Ensure solvents are anhydrous and properly degassed to remove oxygen.[3] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1] |
| Insufficient Reaction Time | - Monitor the reaction progress using techniques like TLC or LC-MS. The reaction may simply require more time to reach completion.[1] |
Problem 2: Formation of Significant Side Products
The presence of side products indicates that while the catalyst is active, competing and undesired reaction pathways are occurring.[1]
| Side Product Observed | Possible Cause | Troubleshooting Steps |
| Protodeboronation Product | - Harsh reaction conditions (high temperature, strong base).[9] - Instability of the boronic acid/ester.[3] | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF).[3][9] - Use a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[3] - Optimize for shorter reaction times and lower temperatures.[3] |
| Homocoupling Product | - Presence of oxygen in the reaction mixture.[4] - Suboptimal catalyst to ligand ratio. | - Ensure thorough degassing of solvents and purging of the reaction vessel with an inert gas.[1] - Optimize the catalyst and ligand system. |
| Hydrodehalogenation Product | - High reaction temperatures and prolonged reaction times.[5] - Certain bases or ligands promoting this pathway. | - Lower the reaction temperature and monitor for completion to avoid extended heating. - Screen different bases and ligands to find a system that minimizes this side reaction. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with aryl bromides.
Table 1: Effect of Different Bases on Yield
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 80-95% | A widely used and effective base.[2] |
| K₂CO₃ | Aryl bromides | 75-95% | Another common and effective carbonate base. |
| Cs₂CO₃ | Aryl bromides | 85-99% | Often provides excellent yields, particularly for challenging couplings.[10] |
| K₃PO₄ | Aryl bromides, aryl chlorides | 80-98% | A strong, non-nucleophilic base that is often effective when other bases fail.[2] |
| KOH | Aryl bromides | 70-90% | A strong base that can sometimes lead to side reactions.[2] |
| NaOH | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[2] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid.[2] |
Table 2: Effect of Different Solvents on Yield
| Solvent System | Typical Temperature (°C) | Notes |
| Toluene/Water | 80-110 | A common biphasic system that often gives good results. |
| 1,4-Dioxane/Water | 80-110 | Another widely used and effective solvent mixture.[10][11] |
| THF/Water | 60-80 | Lower boiling point may require a sealed vessel for higher temperatures. |
| DMF | 80-120 | A polar aprotic solvent that can be effective, but may lead to side reactions at high temperatures. |
| Ethanol/Water | Room Temperature - 80 | A "greener" solvent system that can be effective in some cases.[12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide:
An oven-dried resealable Schlenk tube or round-bottom flask equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: The reaction vessel is sealed, then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) is added via syringe.[3] The inert gas is then bubbled through the solution for 10-15 minutes for thorough deoxygenation.[3] Finally, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and ligand (if separate) are added.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).[13]
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
identifying and minimizing side products in biphenyl synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying and minimizing side products in biphenyl synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during biphenyl synthesis in a question-and-answer format.
Issue 1: Presence of a Symmetrical Biaryl Byproduct (Homocoupling)
Question: My reaction mixture shows a significant amount of a symmetrical biaryl byproduct, corresponding to the coupling of two molecules of my starting boronic acid. How can I minimize this homocoupling side reaction in my Suzuki-Miyaura coupling?
Answer: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling, leading to reduced yields of the desired biphenyl product and complicating purification.[1] The primary causes are the presence of oxygen and palladium(II) species in the reaction mixture.[1]
Probable Causes and Recommended Solutions:
| Probable Cause | Recommended Solution |
| Oxygen in the reaction mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] | Degassing: Rigorously degas the solvent and reaction mixture.[3] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[3] A nitrogen subsurface sparge can be particularly effective.[3] |
| Use of a Pd(II) precatalyst: Pd(II) salts like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled product.[2] | Use a Pd(0) precatalyst: Employing a Pd(0) source, such as Pd(PPh₃)₄, can minimize the initial concentration of Pd(II). |
| Presence of residual Pd(II): Even when using a Pd(0) precatalyst, some Pd(II) may be present or formed. | Addition of a mild reducing agent: Adding a mild reducing agent, such as potassium formate, can help to reduce residual Pd(II) to the active Pd(0) catalyst without interfering with the catalytic cycle.[3] |
| Ligand choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. | Use bulky electron-rich ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) can often suppress homocoupling.[4] |
Issue 2: Formation of Symmetrical Biaryls in Ullmann Reaction
Question: I am attempting to synthesize an unsymmetrical biphenyl using an Ullmann reaction with two different aryl halides, but I am observing the formation of two symmetrical biaryl byproducts in addition to my desired product. How can I address this?
Answer: A significant limitation of the classical Ullmann reaction for the synthesis of unsymmetrical biphenyls is the concurrent formation of two symmetrical homocoupling products (Ar-Ar and Ar'-Ar') along with the desired unsymmetrical product (Ar-Ar').[5] This often leads to difficult separation and low yields of the target molecule.[5]
Probable Cause and Recommended Solutions:
| Probable Cause | Recommended Solution |
| Competitive homocoupling: Both aryl halides can react with themselves in the presence of copper, leading to the formation of symmetrical biaryls.[5][6] | Use a large excess of one aryl halide: If one of the aryl halides is inexpensive, using it in large excess can favor the formation of the unsymmetrical product. However, this is not always practical or cost-effective. |
| Similar reactivity of aryl halides: If the two aryl halides have similar reactivity, the formation of all three products is likely. | Consider alternative modern coupling reactions: For the synthesis of unsymmetrical biphenyls, modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Negishi, or Stille couplings are generally more efficient and selective.[7] |
Issue 3: Low Yields and Tar Formation in Gomberg-Bachmann Reaction
Question: My Gomberg-Bachmann reaction is resulting in a low yield of the desired biphenyl and a significant amount of tar-like byproducts. What are the likely causes and how can I improve the outcome?
Answer: The Gomberg-Bachmann reaction is known for its often low yields (frequently less than 40%) due to the many side reactions of the intermediate diazonium salts.[8][9]
Probable Causes and Recommended Solutions:
| Probable Cause | Recommended Solution |
| Instability of diazonium salts: Arenediazonium salts can be unstable and prone to decomposition, leading to various side reactions and tar formation.[10] | Use stabilized diazonium salts: Employing more stable diazonium salts, such as diazonium tetrafluoroborates, can improve the reaction's efficiency.[8] |
| Side reactions of the aryl radical: The aryl radical intermediate can undergo various undesired reactions besides the desired coupling.[11] | Phase-transfer catalysis: Using a phase-transfer catalyst can improve the yield and purity of the product.[8][10] |
| Reaction conditions: The original procedure often leads to low yields. | Employ 1-aryl-3,3-dialkyltriazenes: These compounds can serve as a more stable source of the aryl radical, leading to improved yields.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in biphenyl synthesis via Suzuki-Miyaura coupling?
A1: The most common side products include homocoupled biaryls from the boronic acid, protodeboronation products where the boronic acid group is replaced by a hydrogen atom, and products from reactions involving the solvent or base.[12]
Q2: How can I purify my biphenyl product from unreacted starting materials and byproducts?
A2: Common purification techniques include:
-
Column chromatography: Silica gel chromatography is often effective for separating the desired biphenyl from impurities.[13]
-
Recrystallization: If the biphenyl product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[13][14]
-
Distillation: For liquid biphenyls, distillation can be used for purification, although it may be challenging if the boiling points of the components are close.[15]
Q3: What analytical techniques are best for identifying side products in my biphenyl synthesis?
A3: A combination of chromatographic and spectroscopic techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the components of the reaction mixture.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities.
-
Mass Spectrometry (MS): Helps to determine the molecular weight of the products and byproducts.[16]
Q4: Can steric hindrance affect the formation of side products?
A4: Yes, steric hindrance in the starting materials can significantly impact the reaction. It can lead to lower yields and favor side reactions like deboronation in Suzuki couplings.[17][18] Careful selection of catalysts and ligands is crucial when dealing with sterically hindered substrates.[17]
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general methodology for setting up a Suzuki-Miyaura coupling reaction with measures to minimize the formation of homocoupling byproducts.
1. Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other appropriate glassware
2. Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Degassing the Solvent: Degas the chosen solvent by bubbling argon or nitrogen through it for at least 30 minutes or by using the freeze-pump-thaw method (three cycles).
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 6. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 9. mycollegevcampus.com [mycollegevcampus.com]
- 10. researchgate.net [researchgate.net]
- 11. Gomberg–Bachmann Reaction and Mechanism [maxbrainchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. homework.study.com [homework.study.com]
- 15. US3705203A - Method for purifying biphenyl - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Effective Removal of Palladium Catalyst from Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of palladium catalysts from cross-coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification processes and ensuring your final compounds meet the required purity standards.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions in a question-and-answer format.
Issue 1: Filtration through Celite is Ineffective
-
Question: I filtered my reaction mixture through a Celite pad, but the filtrate is still dark, and analysis shows high palladium content. What went wrong?
-
Answer: This issue can arise from several factors:
-
Soluble Palladium Species: Simple filtration is only effective for heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as Pd(0). If your palladium is in a soluble form, it will pass through the Celite.[1] In this case, you will need to switch to a method suitable for homogeneous catalysts, such as using a scavenger, activated carbon, or chromatography.[1][2]
-
Improperly Packed Celite Pad: A poorly packed or cracked Celite bed will not effectively trap fine palladium particles. Ensure the Celite pad is 1-2 cm thick, well-compacted, and pre-wetted with the reaction solvent to prevent cracking.[1]
-
Colloidal Palladium: The palladium may have formed colloidal particles that are too small to be trapped by the Celite. You can try adding a flocculating agent to aggregate the particles before filtration or using an adsorbent like activated carbon to capture the colloidal palladium.[1]
-
Issue 2: Low Efficiency with Palladium Scavengers
-
Question: I treated my reaction mixture with a scavenger resin, but the residual palladium levels are still above the acceptable limit. How can I improve the scavenger's performance?
-
Answer: To enhance the efficiency of your scavenger, consider the following:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[1] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[1] It's often beneficial to screen a small panel of different scavengers to find the most effective one for your specific reaction.
-
Insufficient Scavenger Amount or Time: Ensure you are using an adequate amount of the scavenger (typically 3-10 equivalents relative to the palladium) and allowing sufficient time for it to work (ranging from 2 to 24 hours).[3] Experiment with increasing the scavenger loading or extending the reaction time.[2]
-
Sub-optimal Conditions: The scavenging process can be influenced by temperature and solvent. Gently heating the mixture (if your product is stable) can improve the scavenger's kinetics. The solvent polarity can also affect the binding efficiency.[1][2]
-
Issue 3: Significant Product Loss During Purification
-
Question: After using activated carbon or a scavenger, my product yield is very low. How can I prevent my product from being adsorbed?
-
Answer: Product loss is a common issue, particularly with non-selective adsorbents like activated carbon.[2] Here are some strategies to minimize it:
-
Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon to reduce non-specific binding of your product.[1][2]
-
Thorough Washing: After filtering off the adsorbent, wash the filter cake thoroughly with fresh solvent to recover any bound product.[1][3]
-
Solvent Adjustment: The solvent can influence the adsorption of your product. Using a solvent in which your product is highly soluble may decrease its affinity for the adsorbent.[2]
-
Alternative Scavenger or Method: If product loss remains high, consider testing different scavengers that may have a lower affinity for your product or switching to an alternative purification method like crystallization or extraction.[1][2]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is it crucial to remove residual palladium from my reaction?
-
A1: Regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs) due to the potential toxicity of metals like palladium.[4][5] Residual palladium can also interfere with downstream reactions or biological assays, leading to unreliable results.[3][4]
-
-
Q2: What are the most common methods for palladium removal?
-
Q3: How do I choose the best palladium removal method for my experiment?
-
A3: The optimal method depends on several factors: the form of the palladium (homogeneous or heterogeneous), the nature of your product (solubility, stability), the required purity level, and the scale of your reaction.[2][3][5] A decision-making workflow can help guide your selection (see diagrams below).
-
-
Q4: What is Celite and how does it work for palladium removal?
-
Q5: What are palladium scavengers and how do they work?
-
A5: Palladium scavengers are solid-supported materials, often based on silica or polymers, that are functionalized with ligands (e.g., thiols, amines, phosphines) that have a high affinity for palladium.[8] When added to the reaction mixture, they chelate the soluble palladium, allowing it to be removed by simple filtration.[4]
-
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the performance of various palladium removal methods. Note that efficiency can vary depending on the specific reaction conditions.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| Polystyrene-bound TMT | 1550 | 3 | >99.8 | - | [2] |
| Biotage® MP-TMT | 852 | <10 | >98.8 | 50 mg scavenger in THF/DMF | [1] |
| Polychelated Resin (PCR-B2) | 328 | 4 | 98.8 | - | [2] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | >99.3 | 10 wt% scavenger | [8] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | >99.3 | 10 wt% scavenger | [8] |
| ISOLUTE® Si-TMT | 500 | ~20 | 96 | 2g scavenger in EtOAc | [1] |
| ISOLUTE® Si-Thiol | 500 | <10 | >98 | 2g scavenger in EtOAc | [1] |
Table 2: Efficiency of Activated Carbon and Binary Systems
| Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes | Reference |
| Activated Carbon | 500 | ~65 | 87 | - | [1] |
| Darco KB-B Activated Charcoal | 300 | <1 | >99.6 | 0.2 wt, 45 °C, 18 h in THF | [5] |
| Nuchar AquaGuard | 9100 | ~6553 | 28 | Used alone | [2] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | <273 | >97 | Binary system | [2] |
| TMT + Activated Charcoal | 2239 | 20 | >99.1 | 20 mol % TMT, 0.2 wt charcoal | [5] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[1]
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture. This helps to prevent cracking of the bed during filtration.[1]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[1]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[1]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1]
-
Add the Scavenger: Add the recommended amount of scavenger (typically 3-10 equivalents relative to palladium) to the reaction mixture.[3]
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the recommended amount of time (can range from 1 to 24 hours).[2]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a pad of Celite or filter paper.[2]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[2]
Protocol 3: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[3]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 2-12 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[3]
-
Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.[2][3]
-
Concentration: Concentrate the filtrate to obtain the purified product.[2]
-
Analysis: Analyze the purified product for residual palladium content.[2]
Mandatory Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
troubleshooting low yields in the synthesis of biphenyl derivatives
Technical Support Center: Synthesis of Biphenyl Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance for common issues encountered during the synthesis of biphenyl derivatives, with a focus on addressing low reaction yields in Suzuki-Miyaura and Stille cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Topic: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield. What are the primary factors I should investigate?
Answer:
Low yields in Suzuki-Miyaura coupling can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is especially problematic for electron-deficient arylboronic acids.[1] Consider using fresh, high-purity boronic acid or converting it to a more stable form like a pinacol ester or MIDA boronate.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is crucial. The general order of reactivity is I > Br > OTf >> Cl. Reactions with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, with phosphine ligands being particularly prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and promote side reactions like the homocoupling of the boronic acid.[2] It is imperative to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[2]
-
Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. However, an inappropriate base can also promote side reactions. The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][4]
-
Solvent Selection: The solvent must be anhydrous and degassed. Common solvent systems include toluene, dioxane, THF, and DMF, often with the addition of water.[5]
-
Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction that consumes the starting material and reduces the yield of the desired biphenyl product. This is often promoted by the presence of oxygen.
-
Ensure a Rigorously Inert Atmosphere: The most critical step is to eliminate oxygen from the reaction mixture. This can be achieved by:
-
Using Schlenk line techniques.
-
Thoroughly degassing the solvent by methods such as freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.[2]
-
-
Use a Pd(0) Catalyst Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) species can directly promote the homocoupling of boronic acids.[6]
-
Optimize Ligand Choice: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled product.
Question 3: My reaction with an electron-deficient or heteroaryl boronic acid is not working well. What should I consider?
Answer:
Electron-deficient and some heteroaryl boronic acids are particularly prone to protodeboronation, leading to low yields.
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Switching to anhydrous conditions with a non-aqueous base can be beneficial.
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1][3]
-
Use Boronic Esters or Trifluoroborate Salts: Converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt can significantly reduce the rate of protodeboronation.[6]
Topic: Stille Coupling
Question 1: I am getting a low yield in my Stille coupling reaction. What are the common causes?
Answer:
Similar to Suzuki coupling, low yields in Stille reactions can arise from several factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere.[1]
-
Purity of Reagents: Use high-purity, anhydrous, and degassed solvents. The organostannane reagent should also be of high quality.
-
Reaction Temperature: Stille couplings often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate, especially for less reactive substrates.[7]
-
Ligand Choice: The choice of ligand can significantly impact the reaction rate and yield. Electron-rich and sterically hindered ligands often accelerate the coupling.
Question 2: How can I deal with the toxic tin byproducts from my Stille reaction?
Answer:
The toxicity of organotin compounds is a major drawback of the Stille reaction. Proper handling and workup procedures are essential.
-
Handling: Always handle organotin reagents in a well-ventilated fume hood with appropriate personal protective equipment.
-
Workup: Tin byproducts can often be removed by:
-
Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble solids that can be filtered off.[3][7]
-
Chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent, can also help in removing tin residues.[3]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of biphenyl synthesis.
Table 1: Comparison of Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid [3]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 3 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 4 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| 5 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), solvent (5 mL).
Table 2: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid [8]
| Entry | Ligand | Catalyst Loading (mol% Pd) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 2.0 | K₃PO₄ | Dioxane | 100 | 24 | 25 |
| 2 | P(t-Bu)₃ | 1.0 | K₃PO₄ | Dioxane | 80 | 4 | 91 |
| 3 | SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 |
| 4 | XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 97 |
Reaction conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), base (2.0 mmol), Pd₂(dba)₃ as palladium source.
Table 3: Solvent Effects in the Stille Coupling of Iodobenzene with Tributyl(phenyl)stannane
| Entry | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Pd(PPh₃)₄ | - | 110 | 12 | 85 |
| 2 | THF | Pd(PPh₃)₄ | - | 66 | 24 | 78 |
| 3 | DMF | Pd(PPh₃)₄ | - | 100 | 8 | 92 |
| 4 | Dioxane | Pd(PPh₃)₄ | - | 100 | 12 | 82 |
| 5 | Acetonitrile | Pd(PPh₃)₄ | - | 82 | 24 | 65 |
Reaction conditions: Iodobenzene (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), Pd(PPh₃)₄ (2 mol%), solvent (5 mL).
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling: Synthesis of 4-Phenylacetophenone
This protocol describes the synthesis of 4-phenylacetophenone from 4-bromoacetophenone and phenylboronic acid.
Materials:
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (deionized and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.99 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).
-
Add palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%) and triphenylphosphine (105 mg, 0.40 mmol, 4 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-phenylacetophenone as a white solid.
Detailed Methodology for Stille Coupling: Synthesis of Biphenyl
This protocol describes the synthesis of biphenyl from iodobenzene and tributyl(phenyl)stannane.
Materials:
-
Iodobenzene
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.10 mmol, 2 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add anhydrous and degassed toluene (20 mL).
-
Add iodobenzene (1.02 g, 5.0 mmol) to the flask via syringe.
-
Add tributyl(phenyl)stannane (2.02 g, 5.5 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether (50 mL) and a saturated aqueous solution of potassium fluoride (50 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford biphenyl as a white solid.
Visualizations
Troubleshooting Workflow for Low Yield in Biphenyl Synthesis
Caption: A logical workflow for troubleshooting low yields in biphenyl synthesis.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: The key steps of the Stille catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Biphenyl Intermediates
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the solubility of biphenyl intermediates in reaction solvents.
Troubleshooting Guide
This section addresses specific issues encountered during experimental work.
Issue: My biphenyl intermediate is precipitating or failing to dissolve in the reaction solvent.
Precipitation or poor dissolution of a biphenyl intermediate can halt a reaction and complicate purification. Biphenyl and its derivatives, being largely non-polar and rigid, often exhibit limited solubility in many common solvents.[1][2] This troubleshooting workflow provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for poor biphenyl intermediate solubility.
Frequently Asked Questions (FAQs)
Q1: Why are biphenyl intermediates often poorly soluble in common reaction solvents?
Biphenyl's structure consists of two connected phenyl rings, making it a non-polar and fairly rigid aromatic hydrocarbon.[1][2] Following the principle of "like dissolves like," it is sparingly soluble in polar solvents like water but shows good solubility in non-polar organic solvents such as benzene, toluene, and hexane.[1] Its low solubility in polar media is a primary challenge, especially in reactions requiring polar reagents or conditions.
Caption: The principle of "like dissolves like" for biphenyl solubility.
Q2: How does temperature affect the solubility of biphenyl intermediates?
For most organic compounds, including biphenyl and its derivatives, solubility in organic solvents increases as the temperature rises.[1][3] Applying heat is often the simplest first step to dissolve a stubborn intermediate. However, one must be cautious not to exceed the boiling point of the solvent or cause degradation of the reaction components.
Q3: Which solvents are generally recommended for biphenyls, particularly for common reactions like Suzuki-Miyaura couplings?
The choice of solvent is highly dependent on the specific reaction. For general dissolution, non-polar solvents are effective.[1] However, for reactions like the Suzuki-Miyaura coupling, which often involve polar inorganic bases, a solvent system that can accommodate both non-polar organics and polar salts is necessary. Polar aprotic solvents or mixtures are common. For instance, N-methylpyrrolidone (NMP) has been shown to be an effective solvent for challenging Suzuki-Miyaura reactions involving electron-poor biphenyl systems.[4][5][6]
Q4: When and why should I use a co-solvent system?
A co-solvent system should be considered when a single solvent fails to provide adequate solubility for all reaction components. Co-solvency is the phenomenon where a solute is more soluble in a mixture of solvents than in one solvent alone.[7] This is particularly useful for biphenyl synthesis. For example, in Suzuki-Miyaura couplings, a mixture of an alcohol (like methanol or ethanol) and water can dramatically improve the reaction yield by dissolving the non-polar biphenyl precursor and the polar inorganic base.[8] The addition of a water-miscible organic solvent can reduce the interfacial tension between the aqueous phase (containing the base) and the organic phase (containing the biphenyl intermediate).[9]
Q5: Can the structure of the biphenyl intermediate be modified to improve solubility?
Yes, this is a common strategy in medicinal chemistry and process development. Improving solubility can be achieved by disrupting the crystal lattice packing or increasing polarity.[10] Key strategies include:
-
Introducing Polar Groups: Adding flexible substituents with polar groups (e.g., hydroxyl, amino, or alkyleneoxy chains) that are exposed to the solvent can significantly boost solubility.[11]
-
Disrupting Planarity: Adding ortho-substituents to the biphenyl core increases the torsional angle between the two phenyl rings, which can disrupt efficient crystal packing and lower the melting point, often leading to better solubility.[2][10]
Data & Protocols
Quantitative Solubility Data
The solubility of biphenyl intermediates is highly dependent on the solvent and temperature. Below is a summary of solubility data for biphenyl in various solvents.
Table 1: Solubility of Biphenyl in Select Organic Solvents
| Solvent | Temperature (°C) | Solubility (Mole Fraction) |
|---|---|---|
| Benzene | 30 | ~0.35[12][13] |
| Benzene | 60 | ~0.60[12][13] |
| Carbon Tetrachloride | 30 | ~0.28[12][13] |
| Carbon Tetrachloride | 60 | ~0.52[12][13] |
| n-Heptane | 30 | ~0.15[12][13] |
| n-Heptane | 60 | ~0.38[12][13] |
| Dioxane | 30 | ~0.29[12][13] |
| Dioxane | 60 | ~0.55[12][13] |
Note: Data is approximated from graphical representations in cited literature.
Recommended Solvent Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for synthesizing biphenyls. The solvent system is critical for success.
Table 2: Solvent Systems and Their Impact on Biphenyl Synthesis Yield
| Solvent System | Base | Yield of Biphenyl (%) | Reference |
|---|---|---|---|
| Tetrahydrofuran (THF) | K₃PO₄·3H₂O | 10.4 | [8] |
| N,N-Dimethylformamide (DMF) | K₃PO₄·3H₂O | 30.9 | [8] |
| Methanol (MeOH) | K₃PO₄·3H₂O | 78.9 | [8] |
| Ethanol (EtOH) | K₃PO₄·3H₂O | 73.4 | [8] |
| Methanol/Water (3:2) | NaOH | 96.3 | [8] |
| N-Methylpyrrolidone (NMP) | CsF | Moderate to Excellent |[4][5][6] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a biphenyl intermediate in a specific solvent.[14]
Materials:
-
Biphenyl intermediate (solid)
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid biphenyl intermediate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-72 hours).[14]
-
Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. Centrifugation can be used to accelerate this step.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.[14] This step is critical to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of the filtered solution using a pre-validated analytical method (e.g., HPLC-UV). Prepare a calibration curve using standard solutions of your intermediate to ensure accurate quantification.[14]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the solvent.
Protocol 2: Co-Solvent Screening for Improved Reaction Conditions
This protocol provides a method to quickly screen solvent mixtures to find optimal reaction conditions.
Materials:
-
Biphenyl precursor and other reaction reagents (e.g., boronic acid, base)
-
Primary solvent (in which the biphenyl precursor has some solubility)
-
A panel of miscible co-solvents (e.g., water, methanol, ethanol, THF, dioxane)
-
Small-scale reaction vessels (e.g., microwave vials, test tubes)
-
Magnetic stirring plate and stir bars
Procedure:
-
Baseline Experiment: Set up the reaction in the primary solvent alone. This will serve as your baseline for comparison.
-
Prepare Co-Solvent Mixtures: In separate reaction vessels, add the biphenyl precursor and other solid reagents.
-
Add Solvent Systems: To each vessel, add a different pre-mixed solvent system. For example:
-
Vessel 1: 100% Primary Solvent (e.g., Toluene)
-
Vessel 2: 90% Toluene / 10% Ethanol
-
Vessel 3: 80% Toluene / 20% Ethanol
-
Vessel 4: 90% Toluene / 10% THF
-
Vessel 5: 80% Toluene / 20% THF
-
Vessel 6 (for Suzuki): 60% Methanol / 40% Water[8]
-
-
Observe Solubility: Before initiating the reaction (e.g., adding catalyst or heating), stir the mixtures at room temperature and visually inspect the solubility of the starting materials. Note any systems where dissolution is significantly improved.
-
Run Reactions: Initiate all reactions simultaneously under the same conditions (temperature, time).
-
Analyze Results: After the reaction period, analyze a small aliquot from each vessel by a suitable method (e.g., TLC, LC-MS, GC-MS) to determine the reaction conversion or product yield. Compare the results to identify the most effective co-solvent system.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. ajptonline.com [ajptonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Solubility of Biphenyl in Non‐Polar Solvents | Semantic Scholar [semanticscholar.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. benchchem.com [benchchem.com]
alternative catalysts for the synthesis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Technical Support Center: Synthesis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this and other biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester.[1][2]
Q2: Are there viable alternative catalysts to the standard palladium-phosphine systems for this synthesis?
Yes, several alternative catalytic systems have been developed to address factors like cost, catalyst stability, and greener reaction conditions. These include:
-
Ligand-Free Palladium Catalysts: Systems using palladium salts like Pd(OAc)₂ or PdCl₂ without phosphine ligands can be effective, often under milder conditions and even in air.[4][5][6]
-
Heterogeneous Catalysts: Palladium nanoparticles supported on materials like graphene or silica offer high stability and easy recyclability.[2][7][8]
-
Nickel Catalysts: As a more cost-effective alternative to palladium, nickel complexes have shown promise in similar cross-coupling reactions.[9]
-
Iron Catalysts: Iron-based catalysts are being explored as a less toxic and more abundant option compared to palladium.[9]
Q3: My boronic acid seems to be decomposing during the reaction. What can I do to prevent this?
Boronic acid decomposition, often through protodeboronation, is a common issue.[10][11] To mitigate this, you can:
-
Use anhydrous solvents and reagents to minimize the presence of water, which can lead to protodeboronation.[10]
-
Employ more stable boronic esters, such as pinacol esters.[10]
-
Choose milder bases like K₃PO₄ or Cs₂CO₃ over stronger ones like NaOH or KOH, which can accelerate decomposition.[10]
-
Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the boronic acid.[12]
Q4: What are the common byproducts in a Suzuki coupling reaction for this synthesis?
Common byproducts that can complicate purification and reduce yield include:
-
Homocoupling products: This is where two molecules of the boronic acid or two molecules of the aryl halide couple with themselves.[10][11][12] This is often promoted by the presence of oxygen.[10][11]
-
Dehalogenated starting material: The aryl bromide can be reduced to the corresponding arene.[11][12]
-
Protodeboronated starting material: The boronic acid can be converted to the corresponding arene.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.
Issue 1: Low or No Product Formation
If you are observing low to no yield of the desired biphenyl product, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-001 | Low or No Product Formation | Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.[10] | - Ensure strict anaerobic conditions to prevent oxidation.[10][13]- Use a pre-catalyst that readily forms active Pd(0).[10]- Select a ligand that stabilizes the Pd(0) species (e.g., bulky biaryl phosphines).[10] |
| Catalyst Deactivation: The palladium catalyst precipitates as palladium black.[10][12] | - Increase catalyst loading, but be mindful of costs.- Use stabilizing ligands like XPhos or SPhos.[10] | ||
| SMC-002 | Significant Homocoupling of Boronic Acid | Oxygen in the Reaction: Promotes oxidative homocoupling.[10] | - Thoroughly degas all solvents and reagents before use.[10]- Maintain a positive pressure of inert gas (Argon or Nitrogen). |
| Base-Induced Decomposition: Certain bases can accelerate boronic acid decomposition.[10] | - Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH.[10] | ||
| SMC-003 | Protodeboronation of Boronic Acid | Presence of Protic Solvents/Impurities: Water or other protic species can replace the boron group with hydrogen.[10] | - Use anhydrous solvents and reagents.[10]- Consider using more stable boronic esters (e.g., pinacol esters).[10] |
| SMC-004 | Inconsistent Results | Variable Reagent Quality: Impurities in the boronic acid, aryl halide, or solvent can inhibit the reaction.[10] | - Purify reagents before use.- Use high-purity, anhydrous solvents. |
| Inefficient Mixing: In heterogeneous mixtures, poor stirring can lead to localized concentration gradients and poor reaction kinetics.[10] | - Ensure vigorous and consistent stirring throughout the reaction. |
Alternative Catalyst Systems: Data and Protocols
For researchers looking to move away from traditional palladium-phosphine systems, here is a comparison of alternative catalysts.
Quantitative Comparison of Alternative Catalysts
| Catalyst System | Typical Loading (mol%) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Ligand-Free Pd(OAc)₂ | 0.02 - 0.4 | Water / Ethanol | K₃PO₄ / Na₂CO₃ | RT - 150 (MW) | 0.1 - 17 | 92 - 94 | [4][14] |
| Pd Nanoparticles on Graphene | ~10 wt% of support | Water / Ethanol | K₂CO₃ | 80 - 100 | 3 - 48 | Good Conversion | [7] |
| Silica-Supported Pd | 0.02 (as Pd) | o-xylene | K₂CO₃ | 95 - 110 | 1.5 - 2 | 92 - 100 | [8] |
| Ni Complex | Not specified | THF | - | Not specified | Not specified | 87 - 94 | [9] |
| Fe Catalyst | Not specified | Not specified | Not specified | Not specified | Not specified | Good Yields | [9] |
Note: Yields are highly substrate-dependent and the above table is for general comparison of biphenyl syntheses.
Experimental Protocols for Alternative Catalysts
Protocol 1: Ligand-Free Suzuki Coupling using Pd(OAc)₂ [4]
This protocol is advantageous for its simplicity and use of readily available materials.
Caption: Experimental workflow for ligand-free Suzuki coupling.
-
Reaction Setup: In a round-bottom flask, combine Methyl 4-bromobenzoate (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), K₃PO₄·3H₂O (2.0 equiv), and Bu₄NBr (0.05 equiv).[4]
-
Solvent Addition: Add ethanol to the flask.[4]
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv).[4]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be performed open to the air.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with 1 M NaOH (aq) and then with brine. Dry the organic layer over anhydrous MgSO₄.[4]
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis using a Recyclable Palladium Catalyst [2][8]
This protocol highlights the use of a supported catalyst, which simplifies purification and allows for catalyst reuse, aligning with green chemistry principles.[2][7]
-
Reaction Setup: To a reaction vessel, add Methyl 4-bromobenzoate (1.0 equiv), 4-bromophenylboronic acid (1.5 equiv), a base such as K₂CO₃ (2.0 equiv), and the heterogeneous palladium catalyst (e.g., Pd on silica).[8]
-
Solvent and Degassing: Add a suitable solvent like o-xylene or an aqueous ethanol mixture.[6][8] While some ligand-free systems are air-tolerant, for optimal results with heterogeneous catalysts, it is good practice to degas the mixture by bubbling an inert gas through it.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the required time, monitoring by TLC or GC/LC-MS.[8][10]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration. It can be washed with a solvent and dried for reuse in subsequent reactions.[2][8]
-
Workup and Purification: The filtrate is then subjected to a standard aqueous workup. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
preventing dehalogenation side reactions in palladium-catalyzed coupling
<EOT>## Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dehalogenation, a common side reaction in palladium-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in cross-coupling reactions?
A1: Hydrodehalogenation is a common side reaction where the halide (e.g., I, Br, Cl) on your starting material is replaced by a hydrogen atom instead of the desired coupling partner.[1] This forms an undesired byproduct, which lowers the yield of your target molecule and often complicates the purification process.[1]
Q2: What are the primary causes of hydrodehalogenation?
A2: The reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1][2] This intermediate can reductively eliminate with the organic group to form the dehalogenated byproduct.[1][2] Key factors that contribute to the formation of Pd-H species include the choice of base, solvent, and temperature, as certain conditions and reagents can act as hydride sources.[1][3] For instance, solvents like alcohols or DMF, as well as amine bases, can be sources of hydride.[3][4]
Q3: How does the halide (I, Br, Cl) on my starting material affect dehalogenation?
A3: The tendency for dehalogenation typically follows the reactivity of the aryl halide: Ar-I > Ar-Br > Ar-Cl.[1][2] Aryl iodides have the weakest carbon-halogen bond, making them the most reactive towards both the desired coupling and the undesired side reaction.[1] If your synthetic route allows, switching from an iodide to a bromide or chloride can often reduce the amount of dehalogenation.[1]
Q4: How can I detect and quantify dehalogenation in my reaction?
A4: The most common method for detecting and quantifying the dehalogenated byproduct is by analyzing the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).[1] By comparing the peak area of your desired product to the dehalogenated byproduct, often with the aid of an internal standard, you can determine the ratio of product to byproduct and assess the effectiveness of your optimization efforts.[1]
Troubleshooting Guide
Here are solutions to common problems encountered during palladium-catalyzed coupling reactions.
Problem: My reaction shows significant consumption of the aryl halide, but the main product is the dehalogenated arene.
This is a classic sign that the dehalogenation pathway is outcompeting the desired cross-coupling reaction. Here is a systematic approach to troubleshoot this issue.
Q5: Which reaction parameter should I investigate first?
A5: The choice of ligand is one of the most critical factors.[3] Bulky, electron-rich phosphine ligands are known to accelerate the final reductive elimination step that forms the desired C-C or C-N bond, which helps it outcompete the dehalogenation pathway.[1][5]
-
Recommendation: Screen a panel of bulky, electron-rich ligands. For many coupling reactions like Suzuki and Buchwald-Hartwig, ligands such as XPhos, SPhos, RuPhos, or DavePhos are excellent starting points.[1][3] Less bulky ligands like triphenylphosphine (PPh₃) are sometimes more prone to allowing dehalogenation.[1]
Q6: How does the base influence dehalogenation?
A6: The base is another crucial parameter. Strong bases or certain amine bases can sometimes act as a hydride source or promote pathways that lead to Pd-H formation.[1][4][6]
-
Recommendation: Switch to a weaker, non-nucleophilic inorganic base. If you are using a strong base like an alkoxide (e.g., NaOtBu) or an amine base (e.g., Et₃N) and observing dehalogenation, consider screening weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1][3] These are generally less likely to generate hydride species.[1]
Q7: Can the solvent be the cause of the side reaction?
A7: Yes, certain solvents are known to be potential hydride donors.[1][3]
-
Recommendation: Avoid solvents that can easily act as a hydride source, such as alcohols and DMF.[1][3] Switching to a non-polar aprotic solvent like toluene or dioxane is often beneficial as they are less likely to promote dehalogenation.[1][3]
Q8: What is the effect of temperature on dehalogenation?
A8: Higher reaction temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[1][3]
-
Recommendation: Try running the reaction at a lower temperature.[1][3] Reducing the temperature from >100 °C to a range of room temperature to 80 °C can often suppress the dehalogenation side reaction more significantly than the main reaction pathway.[1]
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the outcome of a coupling reaction prone to dehalogenation. The data is illustrative and actual results will vary based on specific substrates.
Table 1: Effect of Ligand Choice on Dehalogenation in a Model Suzuki Coupling
| Ligand | Ligand Type | % Desired Product | % Dehalogenated Byproduct | Rationale |
| PPh₃ | Less Bulky, Electron-Poor | 45% | 50% | May not sufficiently accelerate reductive elimination. |
| XPhos | Bulky, Electron-Rich[1] | 92% | 5% | Bulky ligands promote the desired reductive elimination step and stabilize the catalyst.[1] |
| SPhos | Bulky, Electron-Rich[1] | 90% | 7% | Similar to XPhos, accelerates product formation.[1] |
| dppf | Bulky Ferrocenyl | 85% | 12% | Often effective but can vary with substrate.[3] |
Table 2: Influence of Base and Solvent on Dehalogenation
| Base | Solvent | % Desired Product | % Dehalogenated Byproduct | Rationale |
| NaOtBu | Dioxane | 70% | 25% | Strong bases can sometimes promote side reactions.[1] |
| K₃PO₄ | Toluene | 92% | 5% | A weaker inorganic base in a non-polar solvent minimizes hydride formation.[1][3] |
| Et₃N | DMF | 55% | 40% | Amine bases and DMF can both act as hydride sources.[3] |
| Cs₂CO₃ | Toluene | 91% | 6% | A mild inorganic base effective at suppressing dehalogenation.[1][3] |
Visual Guides and Diagrams
// Node Definitions start [label="Dehalogenation Observed?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; ligand [label="1. Change Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="2. Change Base", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="3. Change Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="4. Lower Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
ligand_detail [label="Switch to Bulky, Electron-Rich Ligand\n(e.g., XPhos, SPhos)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; base_detail [label="Switch to Weaker Inorganic Base\n(e.g., K₃PO₄, Cs₂CO₃)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_detail [label="Switch to Non-Polar Aprotic Solvent\n(e.g., Toluene, Dioxane)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_detail [label="Decrease from >100°C to\nRT - 80°C range", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> ligand [label="Systematic Approach"]; ligand -> base; base -> solvent; solvent -> temp; temp -> success [style=dashed, color="#34A853"];
ligand -> ligand_detail [style=dashed, color="#5F6368"]; base -> base_detail [style=dashed, color="#5F6368"]; solvent -> solvent_detail [style=dashed, color="#5F6368"]; temp -> temp_detail [style=dashed, color="#5F6368"]; } end_dot Caption: A systematic workflow for troubleshooting and minimizing hydrodehalogenation.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is optimized for substrates that are prone to hydrodehalogenation, employing a bulky ligand and a mild inorganic base.[1]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[1]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Analytical Method for Quantifying Dehalogenation by GC-MS
This protocol provides a general method to determine the ratio of the desired product to the dehalogenated byproduct.
-
Sample Preparation:
-
Take a small aliquot (e.g., 20 µL) from the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Add a known amount of a suitable internal standard (e.g., dodecane) that does not co-elute with other components.[1]
-
Filter the sample through a small plug of silica or a syringe filter to remove solid particles.[1]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).[1]
-
Method:
-
Data Analysis:
-
Identify the peaks for the desired product, dehalogenated byproduct, and internal standard by their retention times and mass spectra.[1]
-
Integrate the peak areas and use the internal standard to calculate the relative amounts of product and byproduct to determine the reaction selectivity.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
Technical Support Center: Scaling Up the Production of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 4-bromophenylboronic acid with methyl 4-bromobenzoate in the presence of a suitable base and solvent system. The Suzuki-Miyaura coupling is favored for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the starting materials.[1][2][3][4]
Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?
A2: Several parameters are critical for a successful and reproducible scale-up. These include:
-
Catalyst selection and loading: The choice of palladium source and ligand is crucial. For large-scale operations, using a pre-formed catalyst or a robust ligand that prevents palladium black precipitation is important. Catalyst loading should be optimized to be as low as possible without compromising reaction time and yield to minimize cost and residual palladium in the product.[5][6][7]
-
Base selection and stoichiometry: The base is essential for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice and amount of base can significantly impact the reaction rate and impurity profile.[2][8]
-
Solvent system and concentration: A suitable solvent system is required to dissolve the reactants and facilitate the reaction. Mixtures of organic solvents (like toluene, dioxane, or 2-propanol) and water are often employed.[1][9] Reaction concentration needs to be carefully controlled to ensure efficient mixing and heat transfer.
-
Temperature control: The reaction temperature affects the reaction rate and the formation of byproducts. Precise temperature control is crucial, especially during exothermic events.
-
Inert atmosphere: Suzuki-Miyaura coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining a strict inert atmosphere (e.g., nitrogen or argon) throughout the process is essential for consistent results.[10]
Q3: What are the common impurities encountered in the synthesis of this compound and how can they be minimized?
A3: Common impurities include:
-
Homocoupling products: Biphenyl (from the boronic acid) and dimethyl 4,4'-biphenyldicarboxylate (from the aryl bromide) are common byproducts. These can be minimized by ensuring a strictly inert atmosphere and optimizing the catalyst system.[10][11]
-
Debromination product: Formation of methyl benzoate can occur, particularly at higher temperatures or with certain catalyst/ligand combinations.
-
Residual palladium: The final product must have very low levels of residual palladium, especially for pharmaceutical applications.[8][9]
-
Starting materials: Unreacted 4-bromophenylboronic acid and methyl 4-bromobenzoate may remain.
Minimizing these impurities involves optimizing reaction conditions, using high-purity starting materials, and employing appropriate work-up and purification procedures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (palladium oxidation) | Ensure all solvents and reagents are thoroughly degassed. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding the catalyst. Use fresh, high-quality palladium catalyst and ligands.[2] |
| Incorrect base or insufficient amount | Verify the identity and purity of the base. Ensure the correct stoichiometry is used. Consider screening different bases (e.g., K₂CO₃, K₃PO₄). | |
| Low reaction temperature | Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Ensure the internal temperature is being accurately measured. | |
| Poor quality of starting materials | Use high-purity 4-bromophenylboronic acid and methyl 4-bromobenzoate. Impurities in the starting materials can poison the catalyst. | |
| Significant Homocoupling Byproducts | Presence of oxygen in the reaction mixture | Improve the degassing procedure for solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[10][11] |
| Suboptimal catalyst-to-ligand ratio | Optimize the ratio of palladium to phosphine ligand. An excess of ligand can sometimes suppress homocoupling. | |
| High reaction temperature | Lower the reaction temperature and extend the reaction time if necessary. | |
| Incomplete Reaction (Stalling) | Catalyst deactivation | Consider adding a second portion of the catalyst if the reaction stalls. Investigate the use of more robust ligands that are resistant to degradation. |
| Poor mixing on a larger scale | Ensure adequate agitation to maintain a homogeneous mixture, especially with heterogeneous bases. | |
| Phase transfer issues in biphasic systems | For reactions using an aqueous phase, a phase-transfer catalyst may be beneficial on a larger scale. | |
| Difficult Purification (Product and Impurities Co-elute) | Similar polarity of product and impurities | Optimize the crystallization solvent system to selectively precipitate the desired product. Consider using a different stationary phase or solvent system for column chromatography. |
| Presence of persistent palladium complexes | Employ a palladium scavenger (e.g., activated carbon, silica-based scavengers) during work-up to reduce residual palladium to acceptable levels.[8] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound
This protocol is suitable for laboratory-scale synthesis and optimization studies.
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
4-Bromophenylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
Triphenylphosphine (PPh₃) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add methyl 4-bromobenzoate, 4-bromophenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add toluene and water (e.g., a 4:1 v/v mixture).
-
In a separate flask, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Kilogram-Scale Synthesis of this compound
This protocol outlines a procedure suitable for pilot-plant or manufacturing scale.
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
4-Bromophenylboronic acid (1.05 eq)
-
Palladium on carbon (Pd/C, 5 wt%) (0.005 eq Pd)
-
Sodium carbonate (Na₂CO₃) (1.5 eq)
-
2-Propanol
-
Water
-
Activated carbon
Procedure:
-
Charge a suitably sized reactor with methyl 4-bromobenzoate, 4-bromophenylboronic acid, and sodium carbonate.
-
Inert the reactor by performing several nitrogen purge/vacuum cycles.
-
Add 2-propanol and water (e.g., a 3:1 v/v mixture) to the reactor.
-
Stir the mixture to ensure good suspension of the solids.
-
In a separate, inerted vessel, prepare a slurry of the Pd/C catalyst in a small amount of the solvent mixture.
-
Transfer the catalyst slurry to the main reactor under nitrogen.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with efficient agitation.
-
Monitor the reaction progress by in-process HPLC analysis. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to 50-60 °C.
-
Add activated carbon to the mixture to scavenge residual palladium and stir for 1-2 hours.
-
Filter the hot mixture through a bed of celite to remove the catalyst and activated carbon. Wash the filter cake with hot 2-propanol.
-
Transfer the filtrate to a crystallization vessel.
-
Cool the solution under controlled conditions to induce crystallization of the product.
-
Isolate the product by filtration and wash the filter cake with a cold 2-propanol/water mixture.
-
Dry the product under vacuum at an appropriate temperature to a constant weight.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ (1 mol%) | Pd(OAc)₂ (1 mol%) / PPh₃ (3 mol%) | Pd/C (0.5 mol% Pd) |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) | Na₂CO₃ (1.5 eq) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (3:1) | 2-Propanol/H₂O (3:1) |
| Temperature | 90 °C | 100 °C | 85 °C |
| Reaction Time | 6 hours | 5 hours | 10 hours |
| Yield | ~85% | ~90% | ~92% |
| Purity (crude) | ~95% | ~96% | ~97% |
Note: These are representative data and may vary depending on the specific experimental setup and scale.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Workup Procedures for Biphenyl Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient workup and purification of biphenyl compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of biphenyl synthesis reactions.
Suzuki-Miyaura Coupling Reactions
Q1: My Suzuki-Miyaura reaction has a low yield of the desired biphenyl product. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura coupling can stem from several factors. A primary issue is often the quality of the boronic acid, which can degrade over time. It is also crucial to ensure that the reaction is performed under an inert atmosphere, as even trace amounts of oxygen can lead to oxidative side products. The choice of base is also critical; it should be strong enough to facilitate the reaction but not so strong as to cause degradation of sensitive substrates. In some cases, the catalyst system may be inefficient. Consider screening different palladium sources and ligands, as well as adjusting the catalyst loading.[1][2]
Troubleshooting Steps for Low Yield:
-
Check Boronic Acid Quality: Use fresh or properly stored boronic acid.
-
Ensure Inert Atmosphere: Thoroughly degas solvents and run the reaction under nitrogen or argon.
-
Optimize Base: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Optimize Catalyst System: Try different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Increasing the catalyst loading may also help.
-
Adjust Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to product degradation.
Q2: I am observing significant amounts of homocoupling byproducts in my reaction mixture. How can I minimize their formation?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen and Pd(II) species.[3][4] To minimize homocoupling, it is essential to maintain a strictly anaerobic reaction environment. Using a Pd(0) source or ensuring the complete reduction of a Pd(II) precatalyst can also be beneficial. The choice of ligand can also influence the extent of homocoupling.
Strategies to Reduce Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.
-
Use of Pd(0) Catalysts: Employing a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) available for homocoupling.
-
Appropriate Ligand Selection: Some ligands are more prone to promoting homocoupling than others. Screening different phosphine ligands may identify one that favors the desired cross-coupling.
-
Control of Reaction Conditions: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can sometimes limit the formation of homocoupling byproducts.
Q3: Protodeboronation is a major side reaction in my Suzuki coupling. What steps can I take to prevent it?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction that reduces the yield of the desired biphenyl product. This side reaction is often promoted by the presence of water, strong bases, and elevated temperatures.[5][6]
Methods to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Employ anhydrous solvents and dry glassware thoroughly. The addition of molecular sieves can also help to scavenge any residual water.[5]
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][5]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of protodeboronation relative to the desired coupling reaction.[5]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[6][7]
Q4: How can I efficiently remove the palladium catalyst from my reaction mixture after the Suzuki coupling is complete?
A4: Residual palladium in the final product is a common issue and its removal is crucial, especially in pharmaceutical applications. Several methods can be employed for palladium removal, including filtration through celite, treatment with activated carbon, or the use of specialized palladium scavengers.
Palladium Removal Techniques:
-
Filtration through Celite: A simple method to remove insoluble palladium species is to dilute the reaction mixture with a suitable solvent and filter it through a pad of celite.[8][9]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, this method can sometimes lead to product loss.[5]
-
Palladium Scavengers: A variety of solid-supported scavengers with high affinity for palladium are commercially available. These include thiol-based or amine-based resins that can selectively bind to palladium, which is then removed by filtration.[10][11][12]
Ullmann Coupling Reactions
Q1: My Ullmann coupling reaction is not proceeding or giving a very low yield. What are the likely causes and solutions?
A1: Ullmann couplings can be sensitive to several factors. A common issue is an inactive copper catalyst; using a fresh, high-purity copper(I) source is recommended. The choice of ligand is also critical for modern, lower-temperature Ullmann reactions. If no ligand is used, very high temperatures are often required. The base and solvent also play a significant role and may need to be optimized for a specific substrate combination.
Troubleshooting Low Yield in Ullmann Coupling:
-
Catalyst Activity: Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).[13]
-
Ligand Screening: For modern Ullmann reactions, screen a variety of ligands such as 1,10-phenanthroline or L-proline.[13]
-
Base and Solvent Optimization: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and high-boiling polar aprotic solvents (e.g., DMF, dioxane).[13]
-
Temperature Control: If using a modern ligand-based system, start with temperatures in the range of 80-120 °C. For traditional Ullmann reactions without a ligand, higher temperatures may be necessary.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying crude biphenyl products?
A1: The most suitable purification method depends on the physical properties of the biphenyl derivative and the nature of the impurities.
-
Recrystallization: This is an effective technique for solid biphenyls. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[14] Common solvent systems include ethanol/water, hexanes/ethyl acetate, and methanol/dichloromethane.[15][16]
-
Column Chromatography: This is a versatile method for purifying both solid and liquid biphenyls and is particularly useful for separating compounds with different polarities.[13][17] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[13]
Q2: How do I choose a suitable recrystallization solvent for my biphenyl derivative?
A2: The principle of "like dissolves like" is a good starting point. Non-polar biphenyls will dissolve better in non-polar solvents, while more polar substituted biphenyls will require more polar solvents. A good recrystallization solvent should have a steep solubility curve for your compound, meaning it dissolves significantly more at its boiling point than at room temperature. It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.[9][15]
Q3: My biphenyl product is an oil. How can I purify it?
A3: For oily biphenyl products, column chromatography is the most common and effective purification method.[17] If the product is thermally stable, distillation under reduced pressure can also be an option.
Q4: I am performing a reductive coupling of aryl halides to synthesize a biphenyl. What are the key workup considerations?
A4: The workup for a reductive coupling will depend on the specific reducing agent and catalyst used. A common procedure involves quenching the reaction, followed by an aqueous workup to remove inorganic salts. The crude product is then extracted into an organic solvent. Purification is typically achieved by column chromatography to separate the desired biphenyl from any remaining starting materials and byproducts.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Palladium Removal Efficiency (%) | Potential for Product Loss | Key Considerations |
| Filtration through Celite | Variable (depends on Pd species) | Low | Effective for insoluble palladium particles. |
| Activated Carbon | 80 - 95% | Moderate to High | Can adsorb the desired product.[5] |
| Thiol-based Silica Scavengers | >98% | Low | Highly effective for a broad range of palladium species.[11] |
| Triaminotriazine (TMT) Scavengers | >99% | Low | High loading capacity and very effective for both Pd(0) and Pd(II).[10][18] |
Table 2: Common Recrystallization Solvents for Biphenyl Derivatives
| Biphenyl Derivative Type | Recommended Solvent / Solvent System | Expected Recovery Yield |
| Unsubstituted Biphenyl | Methanol, Ethanol, Hexanes/Ethyl Acetate | Good to Excellent |
| Non-polar Substituted Biphenyls | Hexanes, Heptane/Ethyl Acetate, Toluene/Hexanes | Good to Excellent |
| Polar Substituted Biphenyls (e.g., with -OH, -COOH) | Ethanol/Water, Acetone/Water, Ethyl Acetate | Moderate to Good |
| Biphenyl Carboxylic Acids | Aqueous Ethanol, Benzene/Petroleum Ether | Good |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of Biphenyl Compounds
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column with a cotton or glass wool plug at the bottom.
-
Allow the silica gel to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica gel.[13]
-
-
Sample Loading:
-
Dissolve the crude biphenyl product in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the sand.[13]
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[13]
-
Protocol 2: Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[10]
-
Scavenger Addition: Add the thiol-based scavenger resin (typically 3-5 molar equivalents relative to the initial palladium catalyst).[11]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[10]
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger resin.
-
Washing and Concentration: Wash the filter cake with fresh solvent to ensure complete product recovery. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[10]
Mandatory Visualization
References
- 1. Workup [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. biotage.com [biotage.com]
- 6. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. mt.com [mt.com]
- 10. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 11. [PDF] Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. studylib.net [studylib.net]
- 18. biotage.com [biotage.com]
Validation & Comparative
A Comprehensive 1H NMR Analysis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate: A Comparative Guide
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a key intermediate in the synthesis of various organic compounds. For researchers, scientists, and professionals in drug development, understanding the precise structure and proton environment of such molecules is critical. This document presents a thorough peak assignment, compares its spectral data with related compounds, outlines the experimental protocol for data acquisition, and provides a visual representation of the proton assignments.
Molecular Structure and Proton Environments
This compound possesses a biphenyl core with two distinct substituents: a methyl ester group (-COOCH₃) at the 4-position of one phenyl ring and a bromine atom (-Br) at the 4'-position of the other. These substituents create four unique aromatic proton environments and one aliphatic proton environment, leading to a characteristic 1H NMR spectrum.
The diagram below illustrates the molecular structure with protons labeled for unambiguous assignment. Due to symmetry, protons H-2 and H-6 are chemically equivalent, as are H-3 and H-5. Similarly, H-2' and H-6' are equivalent, and H-3' and H-5' are equivalent.
Caption: Molecular structure of this compound with labeled proton environments.
Detailed 1H NMR Peak Analysis and Assignment
The 1H NMR spectrum of the title compound is characterized by signals in both the aromatic (δ 7.0-8.5 ppm) and aliphatic (δ 3.5-4.0 ppm) regions. The electron-withdrawing nature of the methyl ester group strongly deshields the adjacent protons (H-3, H-5), shifting them significantly downfield. The bromine atom also exerts a deshielding effect, though less pronounced.
The aromatic signals for both rings appear as AA'BB' systems, which are often simplified to two distinct doublets if the coupling between ortho and meta protons is negligible.
Table 1: 1H NMR Data for this compound
| Assigned Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale for Assignment |
| -OCH₃ | Singlet (s) | ~ 3.95 | N/A | Aliphatic protons of the methyl ester group with no adjacent protons. |
| H-3, H-5 | Doublet (d) | ~ 8.12 | ~ 8.5 | Aromatic protons ortho to the strongly electron-withdrawing -COOCH₃ group, resulting in a significant downfield shift. |
| H-2, H-6 | Doublet (d) | ~ 7.71 | ~ 8.5 | Aromatic protons meta to the -COOCH₃ group and ortho to the other phenyl ring. |
| H-3', H-5' | Doublet (d) | ~ 7.65 | ~ 8.6 | Aromatic protons ortho to the bromine atom. |
| H-2', H-6' | Doublet (d) | ~ 7.52 | ~ 8.6 | Aromatic protons meta to the bromine atom and ortho to the other phenyl ring. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency used.
Comparative Analysis with Related Compounds
To understand the influence of each substituent on the 1H NMR spectrum, it is instructive to compare the data with that of related, simpler molecules.
Table 2: Comparison of 1H NMR Chemical Shifts (δ, ppm) for Aromatic Protons
| Compound | H-2, H-6 | H-3, H-5 | H-2', H-6' | H-3', H-5' |
| This compound | ~ 7.71 | ~ 8.12 | ~ 7.52 | ~ 7.65 |
| Methyl [1,1'-biphenyl]-4-carboxylate [1] | 7.69 | 8.11 | 7.63 | 7.41-7.49 (m) |
| 4-Bromobiphenyl | 7.48 | 7.59 | 7.48 | 7.59 |
| Biphenyl [2] | 7.60 | 7.44 | 7.34 | - |
This comparison clearly demonstrates:
-
The -COOCH₃ group at the 4-position consistently shifts the ortho protons (H-3, H-5) to the most downfield region (~8.1 ppm).
-
The -Br atom at the 4'-position deshields all protons on its ring compared to the unsubstituted ring in Methyl [1,1'-biphenyl]-4-carboxylate.
Experimental Protocol for 1H NMR Spectroscopy
The following outlines a standard procedure for acquiring a 1H NMR spectrum for compounds of this type.
Workflow: 1H NMR Data Acquisition
Caption: Standard workflow for sample preparation, data acquisition, and processing for 1H NMR analysis.
Instrumentation and Parameters:
-
Spectrometer: 1H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3][4]
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent, with its residual proton peak at δ 7.26 ppm.[4]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, and its signal is set to 0 ppm.[3][4]
-
Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[4]
This detailed guide provides a robust framework for the 1H NMR analysis of this compound. The combination of peak assignment, comparative data, and standardized protocols offers researchers a reliable reference for their own analytical work.
References
comparative study of Suzuki, Stille, and Negishi couplings for biphenyl synthesis
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki vs. Stille vs. Negishi
For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a structural motif prevalent in pharmaceuticals, functional materials, and agrochemicals—is a critical endeavor.[1] Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile methods for this purpose.[2] This guide presents an objective comparison of three prominent methods: the Suzuki-Miyaura, Stille, and Negishi couplings, for the synthesis of biphenyls. The comparison is supported by experimental data, detailed methodologies, and mechanistic diagrams to assist in reaction selection and optimization.
The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of organic synthesis.[2] The Suzuki, Stille, and Negishi reactions accomplish this transformation efficiently, generally following a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Catalytic Cycles: A Visual Overview
The catalytic cycles for these reactions are initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by a transmetalation step, where an organometallic reagent transfers its organic group to the palladium(II) complex. The cycle concludes with reductive elimination, which forms the desired biphenyl product and regenerates the palladium(0) catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.[1]
Caption: Catalytic cycle of the Negishi coupling.[6][7]
Comparative Overview
Each coupling method possesses distinct characteristics that make it suitable for different synthetic challenges. The Suzuki-Miyaura coupling is often the first choice due to its mild conditions and the low toxicity of its reagents.[2] The Stille coupling is known for its tolerance of a wide array of functional groups, though the toxicity of organotin compounds is a significant drawback.[8][9] The Negishi coupling offers high reactivity and functional group tolerance but requires the use of sensitive organozinc reagents.[2][5]
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organotin (Organostannanes) | Organozinc |
| Key Advantages | Mild conditions, low toxicity of byproducts, commercially available and stable reagents.[2][10] | Excellent functional group tolerance, air and moisture stable reagents.[8][11] | High reactivity, high functional group tolerance, effective for hindered substrates.[5][12] |
| Key Disadvantages | Requires a base, potential for protodeboronation side reactions.[10][13] | High toxicity of organotin reagents and byproducts, difficult purification.[2][9] | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[2][14] |
| Typical Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with phosphine ligands.[3][15] | Pd(0) complexes (e.g., Pd(PPh₃)₄).[9] | Pd(0) or Ni(0) complexes.[5][12] |
| Additive Requirement | Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.[16] | Often requires additives like Cu(I) salts or LiCl for efficient transmetalation. | Generally does not require additives to enhance reactivity.[12] |
Performance Data in Biphenyl Synthesis
The following table summarizes representative experimental data for the synthesis of various biphenyl derivatives using each of the three coupling methods. Yields are highly dependent on the specific substrates and reaction conditions.
| Coupling Method | Aryl Halide | Organometallic Partner | Catalyst / Ligand | Base / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | Reflux | ~0.5 | 86 | [17] |
| Suzuki | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 3 | >95 | [18] |
| Suzuki | 1-Iodo-2,3,5,6-tetrafluorobenzene | 2,3,4,5,6-Pentafluorophenylboronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16 | 36 | [19] |
| Stille | 1-Bromo-4-methoxybenzene | Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | None | Toluene | 100 | 12 | 54 | [20] |
| Stille | 2-Bromo-1,3-dimethylbenzene | Tributyl(phenylethynyl)stannane | Pd(P(t-Bu)₃)₂ / DABCO | NaCl | H₂O (w/ TPGS-750-M) | RT | 4 | 98 | [21] |
| Negishi | 2-Chlorobenzonitrile | [2-(N,N-dimethylamino)-6-methoxyphenyl]zinc chloride | Pd(OAc)₂ / Ligand 2 | None | Dioxane | 80 | 15 | 66 | [22] |
| Negishi | 4-Bromoanisole | Phenylzinc chloride | Pd₂(dba)₃ / SPhos | None | THF | 66 | 12 | 98 | |
| Negishi | 2-Bromopyridine | Cyclopropylzinc bromide | Pd(OAc)₂ / SPhos | None | THF | 65 | 12 | 82 | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of a biphenyl derivative via each coupling method.
Protocol 1: Suzuki Coupling - Synthesis of 4-Biphenylcarboxaldehyde[17]
-
Materials: 4-Bromobenzaldehyde, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), 2 M Sodium Carbonate (Na₂CO₃) solution, 1-Propanol, Deionized water.
-
Procedure:
-
To a flask containing 1-propanol, add 4-bromobenzaldehyde and phenylboronic acid. Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.
-
Add palladium acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M sodium carbonate solution (1.20 equiv), and deionized water.
-
Heat the resulting solution to reflux under a nitrogen atmosphere. The reaction progress can be monitored by the color change of the solution from yellow to dark red/black, which generally indicates completion (approx. 30 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography or recrystallization to afford the biphenyl product.
-
Protocol 2: Stille Coupling - Synthesis of 4,4'-Dimethoxybiphenyl[20]
-
Materials: 1-Bromo-4-methoxybenzene, Tributyl(4-methoxyphenyl)stannane, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Anhydrous and degassed Toluene.
-
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine 1-bromo-4-methoxybenzene (4 mmol), tributyl(4-methoxyphenyl)stannane (2.2 mmol), Pd₂(dba)₃ (0.04 mmol), and P(o-tol)₃ (0.08 mmol).
-
Add anhydrous and degassed toluene (15 mL) via syringe.
-
Heat the reaction mixture to 100 °C in the dark for 12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under vacuum.
-
Purify the crude residue by silica gel column chromatography using petroleum ether as the eluent to yield the product.
-
Protocol 3: Negishi Coupling - Synthesis of 4-Cyclopropylbenzonitrile[14]
-
Materials: 4-Bromobenzonitrile, Cyclopropylzinc bromide solution (prepared in situ), Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Reaction Setup: To the flask, add the 4-bromobenzonitrile (1.0 equiv), followed by the freshly prepared solution of cyclopropylzinc bromide (1.5 equiv) via cannula or syringe.
-
Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Conclusion and Recommendations
The choice between Suzuki, Stille, and Negishi couplings for biphenyl synthesis depends on the specific requirements of the target molecule and the practical constraints of the laboratory.
-
The Suzuki-Miyaura coupling is generally the preferred method due to its operational simplicity, mild conditions, use of stable and commercially available reagents, and the generation of non-toxic byproducts.[2] It is highly scalable and has seen widespread industrial application.[10]
-
The Stille coupling offers broad functional group tolerance and is valuable when dealing with complex, sensitive molecules.[8][11] However, the high toxicity of organotin compounds necessitates careful handling and purification, making it less favorable from an environmental and safety perspective.
-
The Negishi coupling provides exceptional reactivity, making it suitable for the synthesis of sterically hindered biphenyls and for coupling with less reactive halides.[5][22] Its main drawback is the sensitivity of organozinc reagents to air and moisture, which demands stringent anhydrous and anaerobic reaction conditions.[2]
For most standard biphenyl syntheses, the Suzuki coupling represents the optimal balance of reactivity, safety, and practicality. The Stille and Negishi couplings, however, remain indispensable tools for specific synthetic challenges where their unique advantages in functional group tolerance and reactivity are paramount.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. rsc.org [rsc.org]
- 21. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization and Identification of Impurities in Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and identification of potential impurities in Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. The objective is to offer a robust framework for impurity profiling, a critical aspect of drug development and quality control, by presenting supporting experimental data and detailed protocols.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process (process-related impurities) or through degradation of the substance over time (degradation products). This guide will explore the application of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of these impurities.
Potential Impurities
A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. Based on this synthesis, and considering potential degradation pathways, a range of potential impurities can be anticipated.
Process-Related Impurities:
-
Impurity A (4-bromobiphenyl): Arising from the decarboxylation of the starting material or product.
-
Impurity B (Methyl 4-iodobenzoate): Unreacted starting material from a Suzuki coupling.
-
Impurity C (4,4'-dibromobiphenyl): Homocoupling of the aryl bromide starting material.
-
Impurity D (Dimethyl 4,4'-biphenyldicarboxylate): Homocoupling of the boronic acid derivative.
-
Impurity E (Biphenyl): From debromination or side reactions.
Degradation Products:
-
Impurity F (4'-bromo[1,1'-biphenyl]-4-carboxylic acid): Hydrolysis product of the methyl ester.
-
Impurity G (Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate): Potential oxidative or photolytic degradation product.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of HPLC-UV, GC-MS, and NMR for the detection and quantification of potential impurities in this compound.
| Impurity | Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Limitations |
| All Impurities | HPLC-UV | 0.01 - 0.05% | 0.03 - 0.15% | Excellent for quantitative analysis of non-volatile and thermally stable impurities. Widely available and robust. | May require reference standards for definitive identification. Co-elution can be an issue. |
| Volatile Impurities (A, E) | GC-MS | 0.001 - 0.01% | 0.003 - 0.03% | High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some polar analytes. |
| All Impurities | NMR Spectroscopy | 0.1 - 1% | 0.3 - 3% | Unambiguous structure elucidation without the need for reference standards. Provides quantitative information. | Lower sensitivity compared to chromatographic techniques. Can be complex for mixture analysis without separation. |
Experimental Protocols
Stability-Indicating HPLC-UV Method
A stability-indicating HPLC method was developed to separate this compound from its potential impurities and degradation products.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
0-5 min: 50% B
-
5-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
GC-MS Method for Volatile Impurities
This method is suitable for the detection and identification of volatile and semi-volatile process-related impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is employed for the definitive structural confirmation of the main component and any isolated or sufficiently concentrated impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous structure elucidation.
-
Mandatory Visualization
The following diagrams illustrate the workflow for impurity identification and the potential degradation pathways of this compound.
Caption: General workflow for the identification and characterization of impurities.
Caption: Potential degradation pathways of the target compound.
Conclusion
The comprehensive characterization and identification of impurities in this compound require a multi-faceted analytical approach. HPLC-UV serves as a robust quantitative tool for routine purity testing and stability studies. GC-MS is indispensable for the sensitive detection of volatile and semi-volatile process-related impurities. NMR spectroscopy provides the definitive structural elucidation of the active substance and any significant unknown impurities. By employing these complementary techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate.
A Comparative Guide to Alternative Starting Materials for Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The biphenyl motif is a cornerstone in pharmaceuticals, agrochemicals, and material science. The selection of an appropriate synthetic strategy is paramount, with the choice of starting material profoundly influencing reaction efficiency, cost, and environmental impact. This guide provides an objective comparison of traditional and modern methods for biphenyl synthesis, focusing on the performance of various starting materials, supported by experimental data.
Executive Summary
Traditionally, biphenyl synthesis has been dominated by the cross-coupling of aryl halides. However, the evolution of synthetic methodology has introduced a variety of alternative starting materials, including phenols, anilines, and carboxylic acids. These alternatives offer potential advantages in terms of availability, cost, and sustainability. This guide evaluates the following key synthetic strategies:
-
Suzuki-Miyaura Coupling: A versatile and widely used method involving the palladium-catalyzed cross-coupling of organoboron compounds with various electrophiles.
-
Ullmann Reaction: A classic copper-mediated coupling of aryl halides, which has seen modern improvements.
-
Gomberg-Bachmann Reaction: A radical-based method for the synthesis of symmetric and unsymmetric biphenyls from diazonium salts derived from anilines.
-
Direct C-H Arylation: A modern approach that avoids pre-functionalization of one of the aromatic rings.
-
Decarboxylative Cross-Coupling: An emerging sustainable method that utilizes readily available carboxylic acids.
The following sections provide a detailed comparison of these methods, including quantitative data on their performance and detailed experimental protocols.
Performance Comparison of Starting Materials
The choice of starting material is a critical parameter in biphenyl synthesis. The following tables summarize the performance of different starting materials in key synthetic methods.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Electrophiles
| Aryl Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~95% | [1] |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | >95% | [1] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~98% | [2] |
| 4-Tolyl triflate | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90% | [3] |
| Anisole-4-sulfonyl chloride | Phenylboronic acid | NiCl₂(dppp) | K₃PO₄ | 1,4-Dioxane | 80 | 24 | ~85% | [2] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. The data presented here is for comparative purposes based on literature examples.
Table 2: Comparison of Different Synthetic Methods for Biphenyl Synthesis
| Method | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Aryl Halide/Triflate | Arylboronic Acid | Pd catalyst, Base | Mild (RT to 100°C) | 70-98 | High functional group tolerance, mild conditions, commercially available reagents. | Pre-functionalization of both coupling partners required. |
| Ullmann Reaction | Aryl Halide | Aryl Halide | Stoichiometric Copper | High Temp (>200°C) | 40-80 | Good for symmetrical biphenyls. | Harsh conditions, often requires electron-deficient aryl halides, stoichiometric metal. |
| Gomberg-Bachmann | Aniline (as diazonium salt) | Arene | Base | Often low temp | <40 (improved with PTC) | Readily available anilines. | Low yields, formation of side products.[4][5] |
| C-H Arylation | Arene | Aryl Halide | Pd, Rh, or Ru catalyst | High Temp (100-150°C) | 50-90 | No pre-functionalization of one arene. | Regioselectivity can be an issue, often requires directing groups. |
| Decarboxylative Coupling | Benzoic Acid | Aryl Halide/Triflate | Pd/Cu or Pd/Ag catalyst | High Temp (120-160°C) | 60-90 | Uses readily available carboxylic acids, avoids organometallics. | Can require high catalyst loading and harsh conditions. |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl
This protocol describes the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add triphenylphosphine (0.04 mmol) to the flask.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and deionized water (1 mL) to the reaction mixture.
-
The mixture is heated to 90 °C and stirred vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-methylbiphenyl.
Ullmann Reaction: Synthesis of 2,2'-Dinitrobiphenyl
This protocol describes the synthesis of 2,2'-dinitrobiphenyl from 2-chloronitrobenzene.
Materials:
-
2-Chloronitrobenzene
-
Copper-bronze alloy
-
Sand
Procedure:
-
In a flask, thoroughly mix 2-chloronitrobenzene (10 g) with copper-bronze alloy (10 g).
-
Cover the mixture with a layer of sand.
-
Heat the flask gently at first, then more strongly until the reaction starts, which is indicated by a vigorous boiling.
-
The reaction is moderated by cooling the flask in a water bath.
-
Once the reaction subsides, heat the flask for another hour at approximately 200 °C.
-
After cooling, the solid mass is finely powdered and extracted with boiling ethanol in a Soxhlet extractor.
-
The ethanolic solution is concentrated, and upon cooling, 2,2'-dinitrobiphenyl crystallizes out.
-
The product can be recrystallized from ethanol.
Gomberg-Bachmann Reaction (Phase-Transfer Catalysis)
This improved protocol for the Gomberg-Bachmann reaction utilizes a phase-transfer catalyst to enhance yields.[4][5]
Materials:
-
Aryl diazonium tetrafluoroborate
-
Arene (e.g., benzene, toluene)
-
Potassium acetate
-
18-Crown-6 (phase-transfer catalyst)
-
Dichloromethane
Procedure:
-
A mixture of the aryl diazonium tetrafluoroborate (1.0 mmol) and potassium acetate (2.0 mmol) in dichloromethane (10 mL) is prepared.
-
The arene (10-20 equivalents) and 18-crown-6 (0.1 mmol) are added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the filtrate is washed with water.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
Direct C-H Arylation: Synthesis of Biphenyl
This protocol describes a method for the direct arylation of benzene.
Materials:
-
Benzene
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMAc)
Procedure:
-
To a pressure vessel, add iodobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).
-
Add benzene (10 mL) and DMAc (1 mL).
-
The vessel is sealed and heated to 120 °C for 24 hours.
-
After cooling, the reaction mixture is filtered.
-
The filtrate is analyzed by gas chromatography to determine the yield of biphenyl.
Decarboxylative Cross-Coupling: Synthesis of Biphenyl
This protocol describes the synthesis of biphenyl from benzoic acid and iodobenzene.
Materials:
-
Benzoic acid
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add benzoic acid (1.2 mmol), iodobenzene (1.0 mmol), palladium(II) acetate (0.03 mmol), copper(I) iodide (0.2 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas.
-
Add DMF (5 mL) to the tube.
-
The reaction mixture is heated to 140 °C for 24 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized mechanisms and workflows for the key synthetic methods discussed.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. mycollegevcampus.com [mycollegevcampus.com]
comparing the reactivity of aryl bromides versus aryl triflates in coupling reactions
For researchers, scientists, and drug development professionals, the choice of reactants is paramount to the success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, both aryl bromides and aryl triflates are workhorse electrophiles for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the strategic selection of these crucial building blocks.
The general order of reactivity for palladium-catalyzed cross-coupling reactions is typically Ar-I > Ar-OTf ≈ Ar-Br > Ar-Cl.[1] However, the relative reactivity of aryl bromides and aryl triflates can be nuanced and is highly dependent on the specific reaction conditions, including the choice of catalyst, ligands, and the nature of the coupling partners.[2] This guide will delve into a comparative analysis of these two functional groups in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Key Considerations at a Glance
| Feature | Aryl Bromides | Aryl Triflates |
| Precursors | Readily available aromatic compounds | Phenols |
| Synthesis | Direct bromination of arenes | Two-step process from phenols |
| Cost | Generally less expensive | Can be more expensive due to the cost of triflic anhydride or other triflating agents |
| Stability | Generally stable | Can be sensitive to hydrolysis |
| Reactivity | Good reactivity, tunable with ligands | Often more reactive, especially in the absence of strongly coordinating ligands |
The Heart of the Reaction: Oxidative Addition
The critical step that initiates the catalytic cycle in these cross-coupling reactions is the oxidative addition of the aryl electrophile to a low-valent palladium complex, typically Pd(0). The facility of this step is a key determinant of the overall reaction rate.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
The relative rates of oxidative addition for aryl bromides and aryl triflates can be influenced by the electronic properties of the aryl group and the nature of the phosphine ligands on the palladium catalyst.
Suzuki-Miyaura Coupling: A Tale of Two Ligands
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of ligand can dramatically influence the relative reactivity of aryl bromides and triflates.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Electrophile | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄, Toluene, RT, 2h | 98 | [1] |
| 2 | 4-Tolyl triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄, Toluene, RT, 3h | 95 | [3] |
| 3 | 4-Chlorophenyl triflate (selective for -Cl) | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄, Toluene, RT, 3h | 85 (at Cl) | [1] |
| 4 | 4-Chlorophenyl triflate (selective for -OTf) | Pd(OAc)₂ / PCy₃ | K₃PO₄, Toluene, RT, 3h | 88 (at OTf) | [1] |
| 5 | 4-Bromophenyl triflate (selective for -Br) | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄, Toluene, RT, 3h | >98 (at Br) | [1] |
Note: The data presented are from different sources and may have slight variations in experimental conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene
A flame-dried round-bottom flask is charged with 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The flask is evacuated and backfilled with argon. Toluene (5 mL) is added, followed by a solution of Pd₂(dba)₃ (0.01 mmol) and P(t-Bu)₃ (0.04 mmol) in toluene (1 mL). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.[4][5]
Heck Reaction: Reactivity Patterns in Olefin Arylation
The Heck reaction couples aryl electrophiles with alkenes. Both aryl bromides and triflates are effective substrates, and their reactivity can be modulated by the reaction conditions.[6][7]
Data Presentation: Heck Reaction
| Entry | Aryl Electrophile | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N, DMF, 100°C, 16h | 95 | [8] |
| 2 | Phenyl triflate | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N, MeCN, 80°C, 4h | 93 | [9] |
| 3 | 1-Naphthyl triflate | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N, MeCN, 80°C, 2h | 98 | [9] |
| 4 | 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N, DMF, 100°C, 16h | 90 | [8] |
Experimental Protocol: Heck Reaction of 4-Bromoacetophenone with Styrene
To a Schlenk tube are added 4-bromoacetophenone (1.0 mmol), styrene (1.5 mmol), potassium carbonate (2.0 mmol), Pd(OAc)₂ (0.01 mmol), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.02 mmol). The tube is evacuated and backfilled with argon. A mixture of DMF and water (1:1, 6 mL) is added, and the reaction mixture is heated to 80°C for 4 hours.[8] After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl electrophiles and amines.[10][11] Both aryl bromides and triflates are competent substrates in this transformation.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Electrophile | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu, Toluene, 100°C, 18h | 98 | [11] |
| 2 | Phenyl triflate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃, Toluene, 100°C, 20h | 95 | [12] |
| 3 | 4-Cyanophenyl bromide | n-Butylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu, Toluene, 80°C, 1h | 99 | [11] |
| 4 | 4-tert-Butylphenyl triflate | Di-n-butylamine | Pd(OAc)₂ / Tol-BINAP | Cs₂CO₃, Toluene, 100°C, 2h | 96 | [12] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
A Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol), BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-bromotoluene (1.0 mmol), and morpholine (1.2 mmol) are added. The reaction mixture is heated to 100°C for 18 hours. After cooling to room temperature, the mixture is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Making the Right Choice: A Decision-Making Flowchart
The selection between an aryl bromide and an aryl triflate is often a strategic one, balancing factors such as cost, availability of starting materials, and desired reactivity.
Caption: Decision-making flowchart for selecting between an aryl bromide and an aryl triflate.
Experimental Workflow: A Competitive Reaction
To directly compare the reactivity of an aryl bromide and an aryl triflate, a competitive experiment can be designed where a substrate containing both functional groups is subjected to the coupling reaction conditions.
Caption: Experimental workflow for a competitive coupling reaction.
Conclusion
Both aryl bromides and aryl triflates are valuable and versatile electrophiles in palladium-catalyzed cross-coupling reactions. While aryl bromides are often more economical and readily available, aryl triflates, derived from phenols, can offer enhanced reactivity, particularly for electron-rich or sterically hindered systems. The choice between them is not always straightforward and depends on a careful consideration of the specific synthetic challenge, including the desired reactivity, the nature of the coupling partners, and the overall cost-effectiveness of the synthetic route. By understanding the nuances of their reactivity and the factors that influence it, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. mdpi.com [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Distinguishing Isomers of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
A detailed comparative analysis of the spectroscopic characteristics of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate and its key positional isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for unequivocal identification and quality control in synthetic chemistry.
The subtle yet significant differences in the substitution patterns on the biphenyl backbone of this compound isomers lead to distinct spectroscopic fingerprints. Understanding these differences is paramount for confirming the regiospecificity of a synthesis and ensuring the purity of the target compound. This guide focuses on the primary isomer, this compound, and provides a comparative framework against its potential positional isomers, including the 3'-bromo and 2'-bromo analogues, as well as isomers with altered carboxylate positioning.
At a Glance: Key Spectroscopic Differentiators
The primary tool for distinguishing these isomers is ¹H and ¹³C NMR spectroscopy. The substitution pattern directly influences the chemical environment of each proton and carbon atom, resulting in unique chemical shifts (δ) and coupling constants (J). IR spectroscopy offers insights into the vibrational modes of the functional groups, particularly the carbonyl stretch of the ester, which can be subtly affected by the electronic effects of the bromine substituent's position. Mass spectrometry, while providing the same molecular weight for all isomers, can sometimes reveal differences in fragmentation patterns upon ionization.
Below is a summary of the expected and reported spectroscopic data for this compound and a selection of its isomers.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | 8.12 (d, J = 8.5 Hz, 2H), 7.68-7.62 (m, 4H), 7.47 (t, J = 7.1 Hz, 2H), 7.40 (t, J = 7.2 Hz, 1H) | 3.95 (s, 3H) |
| Methyl 3'-bromo[1,1'-biphenyl]-4-carboxylate | 7.78 (t, J=1.8 Hz, 1H), 7.60-7.57 (m, 2H), 7.55-7.46 (m, 4H), 7.43-7.39 (m, 1H), 7.33 (t, J=7.8 Hz, 1H) | Data not readily available |
| Methyl 2'-bromo[1,1'-biphenyl]-4-carboxylate | Data not readily available | Data not readily available |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound | 167.0 | 145.7, 140.0, 131.9, 130.1, 128.97, 128.91, 128.8, 128.2, 127.7, 127.3, 127.1, 127.0, 121.6 | 52.2 |
| Methyl 3'-bromo[1,1'-biphenyl]-4-carboxylate | Data not readily available | 143.3, 139.6, 130.2, 130.1, 128.9, 127.8, 127.1, 125.7, 122.9 | Data not readily available |
| Methyl 2'-bromo[1,1'-biphenyl]-4-carboxylate | Data not readily available | Data not readily available | Data not readily available |
Table 3: Comparative IR and Mass Spectrometry Data
| Compound | IR (C=O stretch, cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~1720 | 290/292 (M⁺, M⁺+2) |
| Methyl 3'-bromo[1,1'-biphenyl]-4-carboxylate | Data not readily available | 290/292 (M⁺, M⁺+2) |
| Methyl 2'-bromo[1,1'-biphenyl]-4-carboxylate | Data not readily available | 290/292 (M⁺, M⁺+2) |
Note: The mass spectra of isomers are expected to show the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the typical workflow for the spectroscopic analysis and comparison of the biphenyl isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic comparison of this compound isomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common and convenient method for solid samples.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Interpreting the Spectroscopic Data
The differentiation of the isomers relies on a careful analysis of the obtained spectra.
-
¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and coupling constants are key identifiers. For instance, the symmetry of the 4,4'-disubstituted isomer results in a simpler aromatic region compared to the less symmetrical 3'-bromo or 2'-bromo isomers. The position of the bromine atom will significantly impact the chemical shifts of the adjacent and nearby protons on that aromatic ring.
-
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. The chemical shift of the carbon atom directly bonded to the bromine will be a key diagnostic peak.
-
IR Spectroscopy: While the C=O stretching frequency is the most prominent feature, subtle shifts can be observed due to the electronic influence of the bromine's position. Other regions of the spectrum, such as the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), can also provide clues about the substitution pattern.
-
Mass Spectrometry: The molecular ion peaks confirm the molecular weight and the presence of bromine. While the fragmentation patterns of positional isomers can be similar, minor differences in the relative abundances of certain fragment ions may be observable and can aid in identification when combined with other spectroscopic data.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently identify and differentiate between the various isomers of this compound, ensuring the integrity and success of their chemical research and development endeavors.
A Comparative Guide to Assessing the Purity of Synthesized Biphenyl Esters: HPLC vs. GC-MS and SFC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), with Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC) for the purity assessment of synthesized biphenyl esters. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to aid in selecting the most appropriate analytical technique.
Introduction to Purity Assessment of Biphenyl Esters
Biphenyl esters are a class of organic compounds with significant applications in pharmaceuticals, materials science, and as chemical intermediates. The purity of these synthesized esters is paramount, as impurities can affect their chemical, physical, and biological properties, potentially leading to undesired side effects or compromised material performance. Chromatographic techniques are instrumental in separating and quantifying the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC is a cornerstone technique for the purity analysis of a wide range of organic compounds, including biphenyl esters.[1] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the column packing (typically sub-2 µm) and higher operating pressures.[3][4] This results in faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[2][3] For the analysis of aromatic compounds like biphenyl esters, stationary phases with biphenyl ligands can offer unique selectivity due to π-π interactions, providing an advantage over traditional C18 columns.[5]
Experimental Protocol: HPLC/UPLC Method for Purity Assessment of a Model Biphenyl Ester
This protocol provides a general method for determining the purity of a synthesized biphenyl ester using reverse-phase HPLC or UPLC.
1. Instrumentation and Materials:
-
HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Biphenyl stationary phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.7 µm for UPLC).
-
HPLC-grade acetonitrile, methanol, and water.
-
High-purity formic acid or acetic acid.
-
Synthesized biphenyl ester sample.
-
Reference standards of the biphenyl ester and any known impurities, if available.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient could be 50-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 50% B. The gradient should be optimized based on the specific biphenyl ester.
-
Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the biphenyl ester (e.g., 254 nm).
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized biphenyl ester in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the biphenyl ester is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Peak purity can be further assessed using a PDA detector by comparing the UV spectra across the peak.[6]
Alternative Techniques: GC-MS and SFC
While HPLC is a versatile technique, GC-MS and SFC offer alternative approaches for purity assessment, each with its own set of advantages.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer provides detailed structural information, aiding in the identification of impurities.[8] For less volatile biphenyl esters, derivatization may be necessary.
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[9] It bridges the gap between normal-phase HPLC and GC. SFC is known for its fast analysis times, reduced organic solvent consumption, and suitability for both chiral and achiral separations.[9] It is particularly advantageous for impurity profiling and purification.[10][11]
Experimental Protocol: GC-MS Method for Purity Assessment
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Synthesized biphenyl ester sample.
2. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
3. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Experimental Protocol: SFC Method for Impurity Profiling
1. Instrumentation and Materials:
-
Supercritical Fluid Chromatography (SFC) system with a PDA detector and/or a mass spectrometer.
-
A suitable chiral or achiral column.
-
Supercritical CO2 and a co-solvent (e.g., methanol).
2. SFC Conditions:
-
Mobile Phase: Supercritical CO2 and methanol with 0.1% isopropylamine.
-
Gradient: 5-40% methanol over 10 minutes.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 25 °C.
Performance Comparison
The choice of analytical technique depends on the specific properties of the biphenyl ester and the analytical requirements. The following table summarizes the key performance characteristics of HPLC/UPLC, GC-MS, and SFC.
| Feature | HPLC / UPLC | GC-MS | SFC |
| Applicability | Broad applicability for non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds.[7] | Good for a wide range of compounds, including chiral and achiral molecules.[9] |
| Speed | Moderate (HPLC) to very fast (UPLC).[3] | Generally fast. | Very fast, often faster than HPLC.[9] |
| Resolution | Good (HPLC) to excellent (UPLC).[3] | Excellent. | Excellent.[9] |
| Sensitivity (LOD/LOQ) | Good to excellent, depending on the detector. LOD/LOQ in the µg/mL to ng/mL range is achievable.[12] | Excellent, especially with MS detection. Can reach pg levels. | Good to excellent, compatible with MS detection.[9] |
| Solvent Consumption | High (HPLC) to moderate (UPLC).[2] | Low (only for sample preparation). | Low, as the primary mobile phase is recycled CO2.[9] |
| Impurity Identification | Possible with MS or PDA detectors.[6] | Excellent due to mass spectral libraries.[8] | Good, especially when coupled with MS.[9] |
Visualizing the Workflow and Decision-Making Process
To further clarify the process of purity assessment and technique selection, the following diagrams are provided.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. smithers.com [smithers.com]
- 9. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Method development for impurity profiling in SFC: The selection of a dissimilar set of stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Validating the Structure of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, rigorous structural validation is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of mass spectrometry-based validation for Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, contrasting its fragmentation behavior with a non-brominated analog to highlight the structural information that can be gleaned from this powerful analytical technique.
Performance Comparison: The Impact of Bromination on Mass Spectra
The introduction of a bromine atom to the biphenyl scaffold of Methyl 4-biphenylcarboxylate significantly alters its mass spectrum, providing a clear diagnostic fingerprint for its presence. A comparison of the key mass spectral data, obtained under electron ionization (EI) conditions, is summarized below.
| Feature | This compound | Methyl 4-biphenylcarboxylate (Alternative) |
| Molecular Formula | C₁₄H₁₁BrO₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 291.14 g/mol [1] | 212.24 g/mol [2][3][4] |
| Molecular Ion (M⁺˙) | m/z 290/292 (Characteristic isotopic pattern for Br) | m/z 212[2] |
| Key Fragment Ions (m/z) | 261/263 ([M-CHO]⁺), 232/234 ([M-COOCH₃]⁺), 152 ([M-Br-COOCH₃]⁺)[1] | 181 ([M-OCH₃]⁺), 152 ([M-COOCH₃]⁺)[2] |
| Base Peak | m/z 152 | m/z 181[2] |
The most telling difference is the presence of the characteristic isotopic pattern for bromine in the molecular ion of this compound, with two peaks of nearly equal intensity separated by 2 m/z units (290 and 292). This is a definitive indicator of the presence of a single bromine atom. Furthermore, the fragmentation patterns diverge, with the brominated compound showing characteristic losses of the bromine atom and fragments containing bromine.
Experimental Protocols
A detailed methodology for the acquisition of mass spectral data for this compound and its non-brominated counterpart using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Visualizing the Fragmentation Pathway and Experimental Workflow
To further elucidate the structural validation process, the following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its analysis.
Caption: Fragmentation of this compound.
Caption: General workflow for compound validation via GC-MS.
References
A Comparative Guide to the Efficiency of Palladium Catalysts for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, underpinning the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool, offering high efficiency and broad functional group tolerance.[1][2] The choice of the palladium catalyst is a critical parameter that directly influences the yield, reaction time, and overall efficiency of these transformations.[3] This guide provides a comparative analysis of different palladium catalysts for three of the most important C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The information presented herein, supported by experimental data, aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.
Comparing Catalyst Performance: A Data-Driven Approach
The efficiency of a palladium catalyst is not only dependent on the palladium precursor itself but is also heavily influenced by the nature of the ligands coordinated to the metal center.[4] Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[5] This section provides a comparative overview of the performance of various palladium catalyst systems, including those with traditional phosphine ligands and more modern N-heterocyclic carbene (NHC) ligands, in the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[6] The reaction is widely used due to its mild conditions and the commercial availability of a diverse range of boronic acids. The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| Benzimidazole-based Pd(II) complex | 0.5 | KOH | Water | 100 | 1 | 94 | 188 |
| Magnetic supported Pd(II)-N₂O₂ | 1.0 | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) | >95 |
Data compiled from multiple sources for illustrative comparison. Direct comparison should be made with caution due to variations in substrates and reaction conditions.[3]
Heck Reaction
The Mizoroki-Heck reaction facilitates the C-C bond formation between an aryl or vinyl halide and an alkene.[7] This reaction is particularly useful for the synthesis of substituted alkenes. The performance of various palladium catalysts in the Heck reaction is presented below.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Pd(OAc)₂ | 1 | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | 23 |
| Palladacycle phosphine mono-ylide | 0.001 | K₂CO₃ | NMP | 130 | - | High | up to 20,000 |
| 3% Pd/C | - | K₃PO₄ | Water | 100 | 10 | 95 | 12 |
| Pd(L-proline)₂ | - | K₂CO₃ | Water | - | <1 | Excellent | - |
Data compiled from multiple sources for illustrative comparison. Direct comparison should be made with caution due to variations in substrates and reaction conditions.[7][8][9]
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction can be performed with or without a copper co-catalyst. The following table compares the efficiency of different palladium catalysts in the Sonogashira reaction.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) |
| Pd₂(dba)₃ / PPh₃ | CuI | Et₃N | Toluene | 80 | - | 80 |
| Pd/C / XPhos | None | K₂CO₃ | 95% EtOH | 50 | 5 | Good (for aryl bromides) |
| PdCl₂(PPh₃)₂ | None | TBAF | Solvent-free | 80-120 | 0.1-1 | 85-98 |
Data compiled from multiple sources for illustrative comparison. Direct comparison should be made with caution due to variations in substrates and reaction conditions.[10][11]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed, generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions. It is important to note that optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[3]
-
Solvent and Degassing: Add the chosen solvent (e.g., 1,4-dioxane, toluene, DMF, or aqueous mixtures) to the vessel. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.1 - 5 mol%).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).[3]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Procedure for Heck Coupling Reaction
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), styrene (1.5 mmol), the base (e.g., K₂CO₃, 2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol%), and the ligand (if applicable, e.g., tetrahydropyrimidinium salt, 2 mol%).[8]
-
Solvent Addition: Add the solvent system (e.g., a 1:1 mixture of water and DMF, 6 mL total).[8]
-
Reaction: Heat the mixture at the specified temperature (e.g., 80 °C) for the designated time (e.g., 4 h).[8]
-
Work-up: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., a 1:5 mixture of ethyl acetate and hexane).[8]
-
Purification: The combined organic extracts are filtered through a pad of silica gel, concentrated, and the resulting crude product is purified by flash column chromatography.[8]
General Procedure for Sonogashira Coupling (Copper-Free)
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the base (e.g., TBAF, 3 mmol).[11]
-
Reaction: Heat the solvent-free mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 6-60 minutes).[11]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent.
-
Purification: The product is purified by flash column chromatography on silica gel.
Visualizing the Process and Catalyst Landscape
To better understand the experimental process and the relationships between different types of palladium catalysts, the following diagrams are provided.
Caption: A generalized workflow for palladium-catalyzed C-C cross-coupling reactions.
Caption: Logical relationship between different types of palladium catalysts.
References
- 1. Liquid palladium for high-turnover carbon-carbon bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
cost-benefit analysis of different synthetic routes to Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Four Common Synthetic Routes
The synthesis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a key intermediate in the production of various pharmaceuticals, can be achieved through several cross-coupling methodologies. This guide provides a comparative analysis of four prominent synthetic routes: Suzuki-Miyaura coupling, Stille coupling, Negishi coupling, and Ullmann condensation. The objective is to equip researchers and drug development professionals with the necessary data to select the most appropriate method based on factors such as cost, yield, reaction conditions, and safety and environmental impact.
At a Glance: Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Ullmann Condensation |
| Yield | Generally high | Generally high | High | Moderate to high |
| Cost of Starting Materials | Moderate | High (organotin reagents) | Moderate to High (organozinc reagents can be pricey) | Low to Moderate |
| Catalyst Cost | Moderate (Palladium-based) | Moderate (Palladium-based) | Moderate (Palladium or Nickel-based) | Low (Copper-based) |
| Reaction Conditions | Mild | Mild | Mild | Often harsh (high temperatures) |
| Functional Group Tolerance | Excellent | Excellent | Good | Moderate |
| Toxicity/Environmental Impact | Low (boronic acids are generally non-toxic) | High (toxic organotin byproducts) | Moderate (organozinc reagents are moisture sensitive) | Moderate (high temperatures, potential for metal waste) |
| Ease of Purification | Generally straightforward | Can be difficult due to tin byproducts | Generally straightforward | Can be challenging |
Synthetic Route Decision Workflow
The following diagram illustrates a logical workflow for selecting the optimal synthetic route based on key project requirements.
Safety Operating Guide
Proper Disposal of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate: A Comprehensive Guide
For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is a cornerstone of a safe and ethical work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, ensuring the safety of personnel and the protection of our environment.
Immediate Safety Protocols & Hazard Information
This compound is classified as a hazardous substance, requiring careful handling at all times. Key hazards include causing serious eye damage, being harmful if swallowed, and being very toxic to aquatic life with long-lasting effects[1][2][3].
Personal Protective Equipment (PPE): Before handling the compound, it is imperative to be outfitted with the appropriate PPE. This includes:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid all direct contact with the substance.
-
Do not eat, drink, or smoke in areas where this chemical is being handled.
-
Wash hands thoroughly after handling.
Quantitative Data
Understanding the physicochemical properties of a substance is critical for its safe management. Below is a summary of available data for this compound and a closely related compound.
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| CAS Number | 89901-03-1 | [3][4] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [3][4] |
| Molecular Weight | 291.14 g/mol | [4] |
| Appearance | White to off-white powder or crystals | General chemical knowledge |
| Melting Point | 82 - 89 °C (for 4-Bromobiphenyl) | [5] |
| Boiling Point | 310 °C @ 760 mmHg (for 4-Bromobiphenyl) | [5] |
| Flash Point | 143 °C (for 4-Bromobiphenyl) | [5] |
| Solubility | Insoluble in water (for 4-Bromobiphenyl) | [5] |
| Incompatibilities | Strong oxidizing agents | [5] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of in standard refuse or poured down the sanitary sewer[5].
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), should be placed in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.
Spill Management:
In the event of a small spill:
-
Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, put on the required personal protective equipment.
-
Containment: For solid spills, dampen the material with a suitable solvent like ethanol to prevent the generation of dust[5].
-
Clean-up: Carefully sweep or scoop the dampened material into the designated hazardous waste container[5]. Use absorbent paper dampened with the solvent to wipe the area clean.
-
Decontamination: Decontaminate the spill area with soap and water.
-
Dispose of Clean-up Materials: All materials used for clean-up must also be placed in the hazardous waste container.
Final Disposal Procedure:
-
Institutional EHS: The disposal of the hazardous waste container must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Professional Disposal: The preferred method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration in a specialized facility[5]. This process is designed to prevent the formation of toxic byproducts.
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, and retain a copy for your records.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
This guide provides crucial safety and logistical information for handling Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a brominated aromatic compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and proper environmental stewardship. The following information is based on safety data for structurally similar compounds and general laboratory safety protocols.
Hazard Identification and Personal Protective Equipment
Hazard Summary for a Structurally Similar Compound (4-Bromobiphenyl) [1]
| Hazard Classification | Category |
| Acute oral toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 |
Recommended Personal Protective Equipment (PPE)
To mitigate risks, the following PPE is mandatory when handling this compound:[2][3][4]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[5] A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[5][6]
-
Skin Protection: A flame-resistant lab coat, fully buttoned, should be worn over cotton clothing.[5] Long pants and closed-toe, closed-heel shoes are required.[5][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5][8] It is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance.[5] Gloves should be inspected before each use and changed immediately upon contamination.[5]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[9] If engineering controls are not sufficient, a respirator may be required.[2][5]
Operational Plan: Safe Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, preferably within a chemical fume hood, should be clean and uncluttered.[9]
-
Dispensing: Handle the solid chemical carefully to avoid creating dust.[10] If there is a risk of dust generation, dampen the solid material with a suitable solvent like ethanol to minimize airborne particles.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][9] Do not eat, drink, or smoke in the laboratory.[9][11]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][12]
-
Keep containers tightly closed to prevent contamination and leakage.[12]
-
Store on lower shelves to minimize the risk of containers falling.[12]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][13][14] Remove contact lenses if present and easy to do.[1][13][14] Seek immediate medical attention.[6][13][14]
-
Skin Contact: Promptly flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing.[6][13][15] Wash the skin with soap and water.[15] Seek medical attention if irritation persists.[13][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][16] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][17] Never give anything by mouth to an unconscious person.[17] Call a poison control center or doctor immediately.[1][13]
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses an immediate hazard.[13]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, dampen the solid material with ethanol to prevent dust formation.[9][10]
-
Absorb: Use an inert absorbent material like vermiculite, sand, or spill pillows to absorb the spill.[13]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[9][10]
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[12]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: As a brominated organic compound, this waste should be collected in a designated "Halogenated Organic Waste" container.[12][18] Do not mix with non-halogenated organic waste or other incompatible waste streams.[18]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[12] The chemical name and approximate quantity should also be indicated.
-
Solid Waste: Contaminated disposables such as gloves, absorbent pads, and filter paper must be collected in a designated solid hazardous waste container.[12]
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected as hazardous aqueous waste.[12]
-
Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal facility, likely via incineration with appropriate emission controls.[19]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 7. wm.edu [wm.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. 4-BROMOBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. synzeal.com [synzeal.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. bucknell.edu [bucknell.edu]
- 19. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
